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  • Product: 1H-Pyrazol-4-amine, 1-methyl-5-nitro-
  • CAS: 89607-16-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-nitro-1H-pyrazol-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape for a Niche Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, ren...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. While the broader family of pyrazoles is well-documented, specific isomers, such as 1-methyl-5-nitro-1H-pyrazol-4-amine , often reside in a more nascent phase of scientific exploration. Direct experimental data for this particular molecule is notably scarce in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present all available information on closely related and structurally analogous compounds. Secondly, it will leverage this data to provide expert-driven predictions and methodologies pertinent to the target molecule. This document is structured to provide not just data, but a logical framework for understanding and working with this compound, emphasizing the "why" behind the "how."

Molecular Identity and Structural Elucidation

The target of this guide is 1-methyl-5-nitro-1H-pyrazol-4-amine . A conclusive CAS number for this specific isomer has not been identified in comprehensive database searches. However, its structural identity is unambiguous.

Molecular Structure:

Caption: Chemical structure of 1-methyl-5-nitro-1H-pyrazol-4-amine.

For comparative analysis, key identifiers of structurally related compounds are provided below:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-methyl-1H-pyrazol-4-amine 69843-13-6C₄H₇N₃97.12[1]
1-methyl-4-nitro-1H-pyrazol-5-amine Not availableC₄H₆N₄O₂142.11[2]
4-Nitro-1H-pyrazol-5-amine 16115-82-5C₃H₄N₄O₂128.09[3]

Predicted Physicochemical Characteristics

PropertyPredicted Value for 1-methyl-5-nitro-1H-pyrazol-4-amineRationale / Comparative Data
Molecular Formula C₄H₆N₄O₂-
Molecular Weight 142.11 g/mol Based on atomic weights.
Appearance Likely a yellow to orange solidNitro-aromatic compounds are often colored.
Melting Point > 150 °CThe presence of both nitro and amino groups would likely lead to strong intermolecular interactions (hydrogen bonding, dipole-dipole), resulting in a higher melting point than simpler pyrazoles.
Boiling Point > 300 °C (with decomposition)High polarity and potential for strong intermolecular forces suggest a high boiling point. Nitro compounds can be thermally unstable. The non-nitrated precursor, 1-methyl-1H-pyrazol-4-amine, has a boiling point of 45-80 °C at 760 mmHg.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The amino group may impart some water solubility, but the nitro group and pyrazole ring will limit it. The isomer 1-methyl-4-nitro-1H-pyrazol-5-amine has a predicted LogSw of -0.4231.[2]
pKa (acidic) ~10-11The N-H of the amino group.
pKa (basic) ~2-3The pyrazole ring nitrogens and the amino group will exhibit basicity, which is reduced by the electron-withdrawing nitro group.
LogP -0.1 to 0.5The isomer 1-methyl-4-nitro-1H-pyrazol-5-amine has a predicted LogP of -0.3369.[2] The non-nitrated 1-methyl-1H-pyrazol-4-amine has a computed XLogP3 of -0.4.[1] The addition of a nitro group generally increases the LogP.

Synthesis and Reactivity: A Proposed Pathway

A plausible synthetic route to 1-methyl-5-nitro-1H-pyrazol-4-amine can be inferred from established pyrazole chemistry. The synthesis of the related compound, 1-methyl-1H-pyrazol-4-amine, is achieved through the hydrogenation of 1-methyl-4-nitro-1H-pyrazole[4]. This suggests two potential synthetic strategies for the target molecule.

Proposed Synthetic Workflow

G cluster_0 Route A: Nitration of an Amino-pyrazole cluster_1 Route B: Reduction of a Dinitro-pyrazole A1 1-methyl-1H-pyrazol-4-amine A3 1-methyl-5-nitro-1H-pyrazol-4-amine A1->A3 Nitration A2 Nitrating agent (e.g., HNO₃/H₂SO₄) A2->A3 B1 1-methyl-4,5-dinitro-1H-pyrazole B3 1-methyl-5-nitro-1H-pyrazol-4-amine B1->B3 Selective Reduction B2 Selective reducing agent (e.g., Na₂S, (NH₄)₂S) B2->B3

Caption: Proposed synthetic routes to 1-methyl-5-nitro-1H-pyrazol-4-amine.

Expert Insights on the Proposed Synthesis:

  • Route A (Nitration): This is a direct approach. However, the amino group is an activating group, and nitration of aminopyrazoles can be aggressive and may lead to a mixture of isomers or oxidation. Careful control of reaction conditions (temperature, concentration of acids) would be critical to favor the desired 5-nitro isomer.

  • Route B (Selective Reduction): This route may offer better control. The synthesis of a dinitro-pyrazole precursor would be the initial step. The subsequent selective reduction of one nitro group over the other is a known strategy in aromatic chemistry. The choice of reducing agent is key to achieving selectivity.

Spectral Characterization: An Anticipated Signature

The following are predicted spectral characteristics, which are essential for the identification and confirmation of the synthesis of 1-methyl-5-nitro-1H-pyrazol-4-amine .

¹H NMR Spectroscopy
  • CH₃ group: A singlet is expected around 3.8-4.0 ppm.

  • NH₂ protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, is anticipated in the range of 5.0-7.0 ppm.

  • Pyrazole ring proton: A singlet for the C-3 proton is expected in the aromatic region, likely around 7.5-8.5 ppm.

¹³C NMR Spectroscopy
  • CH₃ carbon: A signal is expected around 35-40 ppm.

  • Pyrazole ring carbons: Three signals are expected in the aromatic region (approximately 110-150 ppm). The carbon bearing the nitro group (C5) would be significantly downfield, while the carbon attached to the amino group (C4) would be upfield relative to the unsubstituted pyrazole.

Infrared (IR) Spectroscopy
  • N-H stretching: Two bands characteristic of a primary amine are expected in the region of 3300-3500 cm⁻¹.

  • N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are anticipated around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region are expected for the pyrazole ring.

Mass Spectrometry
  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z = 142.11.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyrazole ring.

Analytical Methodologies: A Framework for Purity and Quantification

The analysis of 1-methyl-5-nitro-1H-pyrazol-4-amine would rely on standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be the primary choice for purity determination and quantification.

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and ionization for mass spectrometry detection.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutesA gradient elution is necessary to elute the polar compound and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and a wavelength corresponding to the compound's λmax (likely >300 nm due to the nitro-aromatic system).Diode array detection (DAD) is recommended to monitor at multiple wavelengths.
Injection Volume 5-10 µLA standard starting volume.
Column Temperature 25-30 °CFor reproducible retention times.

Experimental Workflow for HPLC Method Development:

G A Prepare Standard Solution (e.g., 1 mg/mL in mobile phase) B Perform Initial Isocratic Runs (e.g., 30%, 50%, 70% B) A->B C Develop Gradient Method Based on isocratic retention B->C D Optimize Gradient Slope and Time C->D E Assess Peak Shape and Resolution D->E F Validate Method (Linearity, Precision, Accuracy) E->F

Caption: Workflow for HPLC method development.

Safety and Handling

As a nitro-containing heterocyclic amine, 1-methyl-5-nitro-1H-pyrazol-4-amine should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: While specific toxicity data is unavailable, compounds of this class can be skin and eye irritants. The nitro-aromatic functionality suggests potential for more significant toxicity, and the compound should be handled as if it were toxic.

  • Stability and Storage: Store in a cool, dry, and dark place. Nitro compounds can be sensitive to heat, shock, and friction, and appropriate precautions should be taken.

Conclusion

1-methyl-5-nitro-1H-pyrazol-4-amine represents a compound of interest at the frontier of chemical synthesis and drug discovery. While direct experimental data remains to be fully elucidated, this guide provides a robust framework based on the established properties of its close structural relatives. The proposed synthetic routes, predicted physicochemical properties, and analytical methodologies herein offer a solid foundation for researchers to synthesize, characterize, and utilize this molecule in their scientific endeavors. As with any new chemical entity, careful and systematic experimental work is paramount to validate these predictions and unlock the full potential of this and other novel pyrazole derivatives.

References

  • U.S. Environmental Protection Agency. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. [Link]

  • Autechem. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2016_7(4)/[5].pdf]([Link]5].pdf)

  • PubChem. 1-methyl-1H-pyrazol-4-amine. [Link]

Sources

Exploratory

Technical Monograph: 1-Methyl-5-nitro-1H-pyrazol-4-amine

The following technical guide details the properties, synthesis, and applications of 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9). Synthesis, Physiochemical Profile, and Applications in Energetic & Medicinal Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9).

Synthesis, Physiochemical Profile, and Applications in Energetic & Medicinal Chemistry

Part 1: Executive Summary

1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9 ) is a highly functionalized heterocyclic building block characterized by a pyrazole core substituted with a methyl group at N1, an amino group at C4, and a nitro group at C5. This specific regiochemistry—placing the electron-withdrawing nitro group adjacent to the N-methyl group and ortho to the electron-donating amine—imparts unique electronic properties. It serves as a critical intermediate in the synthesis of high-energy density materials (HEDMs) and as a scaffold in the development of kinase inhibitors and antimicrobial agents.

Part 2: Identification & Physiochemical Profile

Chemical Identity
Parameter Data
Chemical Name 1-Methyl-5-nitro-1H-pyrazol-4-amine
Synonyms 4-Amino-1-methyl-5-nitropyrazole; 1-Methyl-4-amino-5-nitropyrazole
CAS Registry Number 89607-16-9
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
SMILES CN1N=CC(N)=C1=O
InChI Key YKUPMZUMSWRWPM-UHFFFAOYSA-N
Physical Properties[2][3]
Property Value / Observation Notes
Physical State SolidTypically yellow to orange powder due to nitro-amine conjugation.
Density (Predicted) 1.60 ± 0.1 g/cm³High density is characteristic of nitro-substituted azoles.
Melting Point > 100 °C (Estimated)Exact experimental value varies by purity; related nitro-amines melt >150°C.
Solubility DMSO, DMF, MethanolSparingly soluble in water; insoluble in non-polar solvents.
pKa (Predicted) ~2.5 (Conjugate acid)The amine is weakly basic due to the electron-withdrawing nitro group.

Part 3: Synthetic Pathways

The synthesis of 1-methyl-5-nitro-1H-pyrazol-4-amine is non-trivial due to the directing effects of the pyrazole ring. Direct nitration of 1-methylpyrazole typically yields the 4-nitro isomer, making the 5-nitro-4-amino substitution pattern require a multi-step approach.

Primary Synthetic Route: Halogen Displacement

The most authoritative route involves the copper-catalyzed amination of a brominated precursor.

  • Precursor Synthesis: Methylation of 3-nitropyrazole yields a mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole . These isomers are separated by chromatography or fractional crystallization.

  • Bromination: The 1-methyl-5-nitropyrazole is brominated (e.g., using NBS or Br₂) to yield 4-bromo-1-methyl-5-nitropyrazole .

  • Amination: The bromine at the C4 position is displaced by ammonia or an ammonia surrogate (like aqueous ammonia at high temperature or via Ullmann-type coupling) to yield the target amine.

Visualization of Synthesis (DOT Diagram)

SynthesisPathway Start 3-Nitropyrazole Step1 Methylation (MeI / K2CO3) Start->Step1 Inter1 1-Methyl-5-nitropyrazole (Isomer Separation) Step1->Inter1 Regioselective Control Step2 Bromination (Br2 / AcOH) Inter1->Step2 Inter2 4-Bromo-1-methyl- 5-nitropyrazole Step2->Inter2 Step3 Amination (NH3 / Cu Catalyst) Inter2->Step3 Product 1-Methyl-5-nitro- 1H-pyrazol-4-amine (CAS 89607-16-9) Step3->Product Nucleophilic Substitution

Figure 1: Synthetic pathway for 1-methyl-5-nitro-1H-pyrazol-4-amine via the bromination-amination route.

Part 4: Reactivity & Applications

Chemical Reactivity

The compound features three distinct reactive centers:

  • The Amine (-NH₂): Weakly nucleophilic due to the ortho-nitro group. Capable of acylation, sulfonation, or participation in cyclization reactions to form fused ring systems (e.g., pyrazolo[4,3-d]pyrimidines).

  • The Nitro Group (-NO₂): Can be reduced to a diamine (1-methyl-4,5-diaminopyrazole), a highly unstable and air-sensitive intermediate used immediately for condensing with dicarbonyls.

  • The Pyrazole Ring: The N1-methyl group blocks tautomerization, fixing the bond structure and increasing lipophilicity.

Applications in Drug Discovery[4]
  • Kinase Inhibitors: The aminopyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The nitro group can be reduced and cyclized to form bicyclic scaffolds found in inhibitors of CHK1 and other oncogenic kinases.

  • Antimicrobial Agents: Derivatives of aminopyrazoles have shown efficacy against fungal pathogens (e.g., Valsa mali) and bacteria by inducing oxidative stress.[1]

Energetic Materials
  • Insensitive Munitions: The combination of the nitro group (oxidizer) and the pyrazole ring (high heat of formation) makes this compound a precursor for thermally stable, insensitive explosives. It is often further nitrated or coupled to form high-nitrogen compounds.

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard Class H-Statement Description
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[2][3][4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong reducing agents and incompatible bases.[3][5]

Part 6: References

  • BLD Pharm. (2023). Product Analysis: 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9). Retrieved from

  • ChemSrc. (2023). Physicochemical Properties of Pyrazol-4-amine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted Pyrazoles. PubMed Central. Retrieved from

  • PubChem. (2023). Compound Summary: 1-Methyl-1H-pyrazol-4-amine Derivatives. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Nitro-substituted Pyrazoles. Retrieved from

Sources

Foundational

The Biological Activity of Substituted Aminonitropyrazoles: A Technical Guide to Scaffold Design and Pharmacological Application

Executive Summary Substituted aminonitropyrazoles represent a highly versatile and potent class of pharmacophores in modern drug discovery. The unique push-pull electronic system—created by the juxtaposition of an electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminonitropyrazoles represent a highly versatile and potent class of pharmacophores in modern drug discovery. The unique push-pull electronic system—created by the juxtaposition of an electron-donating amino group and a strongly electron-withdrawing nitro group on an aromatic pyrazole core—confers exceptional physicochemical properties[1][2]. As standalone agents or as critical building blocks for complex fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines, imidazo[1,2-b]pyrazoles), these compounds exhibit profound antimicrobial, antiviral, anti-inflammatory, and anticancer activities[3][4].

This technical guide dissects the mechanistic grounding of the aminonitropyrazole scaffold, outlines its primary biological targets, and provides self-validating experimental workflows for synthesizing and evaluating these high-value therapeutic candidates.

Mechanistic Grounding: The Scaffold's Pharmacophore

To leverage aminonitropyrazoles in drug design, one must understand the causality behind their molecular behavior. The biological efficacy of this scaffold is not coincidental; it is a direct result of its highly tunable electronic and steric profile.

  • Electronic Modulation and pKa Tuning: The nitro group acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole ring, it dramatically lowers the pKa of the pyrazole NH, improving membrane permeability and modulating the nucleophilicity of the adjacent amino group[1][2].

  • Kinase Hinge-Binding Mimicry: The amino group acts as a potent hydrogen bond donor, while the nitro group and pyrazole nitrogens act as acceptors. This specific spatial arrangement is highly complementary to the ATP-binding hinge region of various kinases (e.g., BTK, JAK3, p38MAPK)[5][6].

  • Redox Cycling and ROS Generation: In hypoxic tumor microenvironments, the nitro group can undergo enzymatic reduction (e.g., by nitroreductases), leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage, contributing to their targeted anticancer profiles[7][8].

  • Synthetic Versatility (Friedländer-type Annulations): The proximity of the amino and nitro (or cyano equivalent) groups allows for facile cyclization. The amino group serves as a nucleophilic handle for condensation with 1,3-dicarbonyls, enabling the construction of fused bicyclic systems that structurally mimic purines[1][3].

Core Biological Activities & Target Pathways

Kinase Inhibition (BTK and JAK3)

Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) are critical nodes in the B-cell receptor (BCR) and JAK-STAT signaling pathways, respectively[5][9]. Abnormal activation of these pathways drives autoimmune diseases such as Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE). Aminonitropyrazole derivatives and their fused pyrimido-analogs act as potent, ATP-competitive inhibitors. By simultaneously targeting BTK and JAK3, these compounds reduce lymphocyte proliferation and suppress pro-inflammatory cytokine expression[5][9].

G Inhibitor Aminonitropyrazole Derivative BTK BTK Kinase Inhibitor->BTK ATP Competitive Inhibition JAK3 JAK3 Kinase Inhibitor->JAK3 ATP Competitive Inhibition BCR B-Cell Receptor (BCR) BCR->BTK Cytokines Pro-inflammatory Cytokines Cytokines->JAK3 Proliferation Lymphocyte Proliferation BTK->Proliferation STAT STAT Dimerization JAK3->STAT STAT->Proliferation

Fig 1: Dual inhibition of BTK and JAK3 pathways by aminonitropyrazole derivatives.

Antimicrobial and Anticancer Efficacy

Beyond kinases, substituted aminopyrazoles exhibit broad-spectrum antimicrobial and cytotoxic properties. Fused systems derived from 5-amino-N-substituted pyrazoles (such as imidazo[1,2-b]pyrazoles) have demonstrated significant cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and colorectal cancer (HCT116) cell lines[4][10].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the biological efficacy of various aminonitropyrazole derivatives and their fused counterparts based on recent literature[4][10].

Compound Class / ScaffoldTarget / Cell LinePrimary Biological ActivityKey Metric (IC50 / MIC)
Bis(imino)pyridine Schiff bases (Aminopyrazole-derived)Staphylococcus aureusAntibacterialMIC: 3.125 μg/mL
Bis(imino)benzene Schiff bases Pseudomonas aeruginosaAntibacterialMIC: 6.25 μg/mL
Imidazo[1,2-b]pyrazoles Free Radicals (ROS)Antioxidant75.3% Inhibition
Pyrazolo[3,4-d]pyrimidine benzamides MDA-MB-468 / T-47DAnticancer (Breast)High Cytotoxicity (Dose-dependent)
Substituted 3-aminopyrazoles HCT116Anticancer (Colorectal)IC50: 0.40 μM

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of a Fused Pyrazolo[3,4-d]pyrimidine Core

This workflow details the acid-catalyzed cyclization of an aminonitropyrazole precursor into a bioactive fused pyrimidine[5].

Rationale/Causality: Trifluoroacetic acid (TFA) is utilized rather than standard mineral acids because it provides strong protonation to activate the electrophilic carbonyl/nitrile centers without introducing nucleophilic counter-ions (like Cl⁻ or SO₄²⁻) that could cause side reactions. Isopropanol is chosen as the solvent to allow for a high reflux temperature (110°C in a sealed vessel), which provides the necessary thermodynamic energy to overcome the steric hindrance of the cyclization step.

  • Preparation: In a heavy-walled sealed tube (stuffy pot), dissolve the substituted aminonitropyrazole intermediate (e.g., 3.2 mmol) in anhydrous isopropanol (15.0 mL).

  • Catalysis: Slowly add trifluoroacetic acid (TFA) (2.7 mmol) dropwise under an inert argon atmosphere.

  • Cyclization: Seal the vessel and heat the reaction mixture to 110°C with continuous magnetic stirring for 12 hours.

  • Isolation: Allow the system to cool to room temperature. The crude product will often precipitate.

  • Purification: Concentrate the mixture under reduced pressure to remove isopropanol and residual TFA. Purify the resulting solid via flash column chromatography (DCM:MeOH gradient) to yield the pure pyrazolo[3,4-d]pyrimidine intermediate (Typical yield: ~30-45%)[5].

Workflow A Substituted Aminonitropyrazole B Electrophilic Condensation (1,3-dicarbonyls) A->B C Acid-Catalyzed Cyclization (TFA, 110°C) B->C D Fused Bioactive Scaffold (e.g., Pyrazolo-pyrimidine) C->D

Fig 2: Synthetic workflow for generating fused bioactive scaffolds from aminonitropyrazoles.

Protocol B: TR-FRET Kinase Assay for BTK Inhibition

To validate the biological activity of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Rationale/Causality: TR-FRET is selected over standard colorimetric or standard fluorescence assays (like ELISA) because it utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before measurement, short-lived background autofluorescence from the aminonitropyrazole compounds themselves is completely eliminated, yielding an exceptionally high signal-to-noise ratio necessary for accurate nanomolar IC50 determination.

  • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the aminonitropyrazole derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add recombinant human BTK enzyme to the wells and pre-incubate with the inhibitor for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the predetermined Km value) and the ULight-labeled synthetic peptide substrate.

  • Detection: After a 60-minute incubation, halt the reaction by adding EDTA (to chelate Mg²⁺). Add the Europium-labeled anti-phospho-antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. 3

  • Al-Amiery, A. A., et al. (2025). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. 10

  • BenchChem. 3-nitro-1H-pyrazol-4-amine hydrochloride. 1

  • Koniczek, L., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. PMC. 7

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. 4

  • Dalinger, I. L., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. 2

  • Google Patents. (2021). WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof. 5

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Nitro-Substituted Pyrazoles

Introduction: The Enduring Significance of the Nitropyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Nitropyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] The strategic introduction of one or more nitro (NO₂) groups onto this scaffold dramatically alters its physicochemical properties, unlocking a vast potential for diverse applications. The potent electron-withdrawing nature of the nitro group modulates the electronic landscape of the pyrazole ring, influencing its reactivity, acidity, and potential for intermolecular interactions.[3] This has led to the development of nitropyrazole-based compounds as highly effective pharmaceuticals, agrochemicals, and a critical class of energetic materials.[4][5][6]

In the pharmaceutical realm, the nitropyrazole core serves as a versatile building block for constructing complex Active Pharmaceutical Ingredients (APIs) and is instrumental in lead optimization studies.[7][8] For materials scientists, particularly in the field of high-energy density materials (HEDMs), nitropyrazoles are prized for their high heats of formation, density, and thermal stability, offering performance characteristics that can surpass traditional explosives like TNT.[4][9][10]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing nitro-substituted pyrazoles. It is designed for researchers, chemists, and drug development professionals, moving beyond a mere listing of reactions to explain the causality behind methodological choices, address challenges in regioselectivity, and provide field-proven protocols for the synthesis of key intermediates.

Core Synthetic Strategies: A Multi-Pronged Approach

The synthesis of nitropyrazoles can be broadly categorized into three main approaches: the direct nitration of a pre-formed pyrazole ring, the rearrangement of an N-nitro intermediate, and the construction of the ring from acyclic, nitro-containing precursors. The choice of strategy is dictated by the desired substitution pattern, the available starting materials, and considerations of safety and scale.

G cluster_main A Direct C-Nitration (Electrophilic Aromatic Substitution) End Nitro-Substituted Pyrazoles A->End B N-Nitration & Rearrangement B->End C Cyclocondensation Reactions C->End Start Pyrazole Core or Acyclic Precursors Start->A Start->B Start->C

Figure 1: Overview of major synthetic routes to nitropyrazoles.

Direct C-Nitration of the Pyrazole Ring

Direct nitration is an electrophilic aromatic substitution reaction and represents the most straightforward conceptual approach. However, the pyrazole ring presents a unique challenge. Under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atoms of the pyrazole are protonated. This deactivates the ring towards further electrophilic attack, making the reaction sluggish and often requiring harsh conditions.[11] Despite this, effective protocols have been developed, particularly for the synthesis of 4-nitropyrazole.

Causality Behind Experimental Choices: The key to successful direct C-nitration is to employ a nitrating system potent enough to overcome the deactivated nature of the pyrazolium cation. The use of fuming nitric acid and fuming sulfuric acid (oleum) creates a highly concentrated source of the nitronium ion (NO₂⁺), the active electrophile, driving the reaction forward.[5][6][12]

Regioselectivity: Direct nitration of unsubstituted pyrazole preferentially occurs at the C4 position. The C4 position is electronically favored for electrophilic attack, whereas the C3 and C5 positions are less reactive.

G cluster_workflow Workflow for 4-Nitropyrazole Synthesis (Direct Nitration) A Pyrazole B Step 1: Formation of Pyrazole Sulfate A->B Conc. H₂SO₄ C Step 2: Nitration B->C Fuming HNO₃ / Fuming H₂SO₄ D Work-up & Purification C->D Pour onto ice, filter, wash E 4-Nitropyrazole D->E Recrystallize

Figure 2: Workflow for optimized direct synthesis of 4-nitropyrazole.

Experimental Protocol: Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole [5][6]

This method provides a high-yield and efficient route to 4-nitropyrazole from pyrazole.

  • Formation of Pyrazole Sulfate: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add pyrazole (1.0 eq) to concentrated sulfuric acid (2.1 eq). Stir until a clear solution is obtained.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating agent by mixing 98% fuming nitric acid (1.5 eq) and 20% fuming sulfuric acid (3.0 eq). Cool this mixture.

  • Nitration: Slowly add the cold nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.

  • Reaction Monitoring: Hold the reaction at 50°C for 1.5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. A white solid will precipitate.

  • Purification: Collect the product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole.

N-Nitration and Subsequent Rearrangement

This elegant two-step strategy is the preferred method for synthesizing 3(5)-nitropyrazoles.[12][13][14] It circumvents the regioselectivity issues of direct nitration for this isomer. The process involves:

  • N-Nitration: The pyrazole is first nitrated at the N1 position to form N-nitropyrazole. This is typically achieved under milder conditions than C-nitration, often using a mixture of nitric acid and acetic anhydride.[5][13]

  • Rearrangement: The isolated N-nitropyrazole is then subjected to thermal or acid-catalyzed rearrangement, which proceeds intramolecularly to yield the thermodynamically more stable 3-nitropyrazole.[9][15]

Causality Behind Experimental Choices: The N-nitro bond is relatively labile. Heating the N-nitropyrazole intermediate provides the energy needed for the nitro group to migrate from the nitrogen to the C3 position of the ring.[9] The choice of a high-boiling organic solvent like anisole or n-octanol provides a suitable medium for the thermal rearrangement.[12]

G cluster_workflow Workflow for 3-Nitropyrazole via Rearrangement A Pyrazole B Step 1: N-Nitration A->B HNO₃ / Ac₂O / HAc C N-Nitropyrazole (Isolated Intermediate) B->C Isolate D Step 2: Thermal Rearrangement C->D Heat in organic solvent (e.g., anisole, ~145°C) E 3-Nitropyrazole D->E Purify

Figure 3: Workflow for the two-step synthesis of 3-nitropyrazole.

Experimental Protocol: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [5][13]

Step 1: N-Nitration of Pyrazole

  • Prepare a nitrating mixture of nitric acid, acetic anhydride (Ac₂O), and acetic acid (HAc).

  • In a separate flask, dissolve pyrazole in acetic acid.

  • Slowly add the pyrazole solution to the nitrating mixture while maintaining a low temperature with an ice bath.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction by pouring it into ice water and filtering the resulting precipitate to isolate N-nitropyrazole. This intermediate should be handled with care as N-nitro compounds can be unstable.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Dissolve the isolated N-nitropyrazole in a high-boiling solvent such as anisole.

  • Heat the solution to a high temperature (e.g., 145°C) and maintain for several hours.[12]

  • Monitor the disappearance of the starting material and the formation of the product by TLC.

  • After cooling, the product can be isolated and purified, typically by chromatography or recrystallization.

Synthesis from Acyclic Precursors: Cyclocondensation Reactions

Building the pyrazole ring from acyclic components offers excellent control over the final substitution pattern, including the position of the nitro group.[16] This strategy is particularly powerful for synthesizing highly substituted or complex nitropyrazoles that are inaccessible through direct functionalization.

A prominent method involves the reaction of a hydrazine derivative with a nitro-substituted three-carbon synthon.[2] A modern and versatile variant of this is the reaction of hydrazones with nitroolefins.[17][18][19]

Causality Behind Experimental Choices: This approach leverages the nucleophilicity of hydrazines/hydrazones and the electrophilicity of nitro-containing building blocks.[18] The reaction between N-monosubstituted hydrazones and nitroolefins, for instance, proceeds through a proposed stepwise cycloaddition mechanism.[17][18] The regioselectivity can be controlled by the reaction conditions; base-mediated reactions can even provide reversed regioselectivity compared to thermal or acid-catalyzed methods.[20][21]

G cluster_main Hydrazone N-Substituted Hydrazone (Nucleophile) Reaction [3+2] Annulation Hydrazone->Reaction Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Reaction Intermediate Nitropyrazolidine Intermediate Reaction->Intermediate Cyclization Product Substituted Nitropyrazole Intermediate->Product Oxidation & Elimination

Figure 4: Logical relationship in pyrazole synthesis from hydrazones.

This method is highly valuable as it allows for the synthesis of diverse pyrazole libraries by varying the substituents on both the hydrazone and the nitroolefin precursors.[18][22]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision based on the target isomer, desired scale, and available resources. The following table provides a comparative summary of the primary methods for synthesizing the foundational mononitropyrazoles.

Target CompoundMethodNitrating Agent / PrecursorsKey ConditionsYield (%)Field Insights & Causality
4-Nitropyrazole Direct Nitration (Optimized)Fuming HNO₃ / Fuming H₂SO₄50°C, 1.5 hours85%Most efficient for this isomer. Uses potent nitrating agents to overcome ring deactivation.[5][6]
4-Nitropyrazole Direct Nitration (Traditional)Conc. HNO₃ / Conc. H₂SO₄90°C, 6 hours56%Lower yield and harsher conditions than the optimized method due to a less potent nitrating system.[5][6]
3-Nitropyrazole N-Nitration & RearrangementHNO₃ / Ac₂O (Nitration)Two steps: N-nitration followed by thermal rearrangement (~145°C)79.3% (overall)Standard and reliable method for the 3-isomer. Isolating the N-nitro intermediate is key to controlling the regiochemical outcome.[5][13]
Substituted Nitropyrazoles CyclocondensationHydrazones + NitroolefinsVaries (thermal, acid, or base-mediated)Good to excellentHighly versatile for complex targets. Offers excellent control of substituent placement. Regioselectivity can be tuned by reaction conditions.[17][20][21]

Field-Proven Insights and Troubleshooting

  • Controlling Regioselectivity: This is the most common challenge. For mononitration of unsubstituted pyrazole, the N-nitration/rearrangement route is essential for obtaining the 3-nitro isomer, while optimized direct nitration is superior for the 4-nitro isomer.[5][12] In cyclocondensation reactions, solvent and the use of acid or base catalysts can dramatically influence which regioisomer is formed.[20][23]

  • Handling of Hazardous Reagents:

    • Mixed Acids: Nitrations with fuming nitric and sulfuric acids are highly exothermic and corrosive. All additions must be done slowly and with efficient cooling. Work must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

    • N-Nitropyrazoles: The isolated N-nitropyrazole intermediate is an energetic compound and should be handled with care. It is sensitive to heat and shock. It is often used directly in the next step without long-term storage.[12]

  • Purification:

    • Isomer Separation: If a reaction produces a mixture of regioisomers, separation can be difficult. Column chromatography on silica gel is the most common method.[23] Developing an effective solvent system through analytical TLC is crucial.

    • Acidic Impurities: After nitration reactions, the crude product must be washed thoroughly with water or a dilute bicarbonate solution to remove residual strong acids, which can interfere with subsequent steps or degrade the product over time.

Conclusion and Future Outlook

The synthesis of nitro-substituted pyrazoles is a mature yet continuously evolving field. While direct nitration and rearrangement reactions remain the workhorses for producing fundamental building blocks, modern methods based on regioselective cyclocondensation have opened the door to previously inaccessible chemical space.[16][17] The ongoing demand for novel pharmaceuticals and advanced energetic materials continues to drive innovation in this area. Future research will likely focus on developing greener, safer, and more efficient catalytic methods, further expanding the synthetic chemist's toolkit for creating these valuable heterocyclic compounds.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][7]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2019). New Journal of Chemistry (RSC Publishing). [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. (2014). AIP Publishing. [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). RSC Advances. [Link]

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. (2025). Crystal Growth & Design - ACS Publications. [Link]

  • Synthesis of 3-Nitropyrazole. (2004). Semantic Scholar. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). PMC. [Link]

  • Nitropyrazoles. ResearchGate. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PMC. [Link]

  • Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]

  • Base-mediated Reaction of Hydrazones and Nitroolefins With a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-trisubstituted Pyrazoles. (2008). PubMed. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). PMC. [Link]

    • Organic Syntheses Procedure. [Link]

  • Metal‐free Synthesis of Trisubstituted Pyrazoles by the Reaction Between Hydrazones and Activated Olefins. ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. [Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

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Foundational

Mechanism of Action for Pyrazole-Based Enzyme Inhibitors: A Structural & Kinetic Guide

Topic: Mechanism of Action for Pyrazole-Based Enzyme Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1] Executive Summary: The Privileged Scaffold In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action for Pyrazole-Based Enzyme Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (


) is not merely a structural connector; it is a "privileged scaffold" capable of diverse electronic and steric interactions. Its utility stems from its amphoteric nature—possessing both a hydrogen bond donor (pyrrole-like NH) and a hydrogen bond acceptor (pyridine-like N)—allowing it to mimic the purine ring of ATP or coordinate with catalytic metal ions.

This guide deconstructs the mechanism of action (MoA) of pyrazole-based inhibitors, moving beyond basic binding to explore the kinetic and thermodynamic drivers of potency. We focus on two primary enzyme classes: Kinases (ATP-competitive inhibition) and Metalloenzymes (coordination-driven inhibition).

Molecular Mechanisms of Binding

The Kinase Hinge Binder (Type I & II Inhibition)

The most commercially successful application of pyrazoles is in kinase inhibition (e.g., Ruxolitinib, Crizotinib).[1] The core mechanism relies on the pyrazole ring acting as a bioisostere for the adenine ring of ATP.

  • The Hinge Interaction: The kinase hinge region connects the N- and C-terminal lobes.[2] It exposes backbone carbonyls and amides. A 1H-pyrazole group typically forms a bidentate hydrogen bond network:

    • N2 (Acceptor): Accepts a proton from a hinge backbone amide (e.g., Met, Leu).[1]

    • NH (Donor): Donates a proton to a hinge backbone carbonyl.

  • Gatekeeper Interaction: Substituents at the 3- or 5-position of the pyrazole often probe the "gatekeeper" residue, determining selectivity (e.g., accessing the hydrophobic back pocket in Type II inhibitors).

Metalloenzyme Coordination

In enzymes like Alcohol Dehydrogenase (ADH) or Matrix Metalloproteinases (MMPs), pyrazoles can act as ligands for the catalytic metal ion (usually


).[1]
  • Mechanism: The pyridine-like nitrogen (N2) possesses a lone pair that coordinates directly with the metal center, displacing a water molecule required for catalysis. This locks the enzyme in an inactive conformation.

Visualization: Structural Binding Logic

The following diagram illustrates the dual-binding logic of pyrazoles in a kinase active site versus a metalloenzyme.

PyrazoleBinding cluster_0 Kinase Hinge Region (ATP Pocket) cluster_1 Pyrazole Scaffold cluster_2 Metalloenzyme Active Site Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone NH (Donor) Pyraz_N2 Pyrazole N2 (Acceptor/Ligand) Hinge_NH->Pyraz_N2 H-Bond (2.8-3.0Å) Pyraz_NH Pyrazole NH (Donor) Pyraz_NH->Hinge_CO H-Bond (2.8-3.0Å) Metal_Ion Zn2+ / Fe2+ (Catalytic Center) Pyraz_N2->Metal_Ion Coordination Bond (Metalloenzymes) R_Group R-Group (Selectivity)

Figure 1: Dual mechanistic capability of the pyrazole scaffold. Solid lines indicate kinase hinge H-bonds; dashed green line indicates metal coordination.

Experimental Protocols for Validation

As a scientist, you must validate causality: Is the inhibition due to specific binding or non-specific aggregation?

Protocol A: In Vitro IC50 Determination (TR-FRET Format)

Objective: Quantify potency against a specific kinase (e.g., JAK2) using Time-Resolved Fluorescence Resonance Energy Transfer.[1]

Reagents:

  • Kinase Enzyme (recombinant, ~1 nM final).[1]

  • Substrate: Biotinylated peptide (e.g., PolyGT).[1]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

  • Inhibitor: Pyrazole derivative (serial dilution in DMSO).

Workflow:

  • Preparation: Prepare 10-point serial dilution of the inhibitor in 100% DMSO (50x final conc).

  • Enzyme Mix: Dilute enzyme in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation (Pre-Equilibrium): Add 5

    
    L Enzyme Mix + 100 nL Inhibitor to a 384-well low-volume plate. Incubate 15 min at RT. Rationale: Allows inhibitor to access the active site before ATP competition.
    
  • Reaction Start: Add 5

    
    L Substrate/ATP Mix (
    
    
    
    apparent concentration).
  • Termination: After 60 min, add 10

    
    L Detection Mix (EDTA-containing buffer to chelate Mg2+ and stop reaction).
    
  • Readout: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm) after 1 hr equilibration.

Data Analysis: Fit data to the 4-parameter logistic equation:



Protocol B: Mode of Inhibition (Lineweaver-Burk)

Objective: Determine if the pyrazole is ATP-competitive, Non-competitive, or Uncompetitive.[1]

Workflow:

  • Run the kinase assay (as above) at 4 different fixed concentrations of Inhibitor (0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the ATP concentration (substrate) across 8 points (0.2x

    
     to 10x 
    
    
    
    ).[1]
  • Plot: Double-reciprocal plot (

    
     vs 
    
    
    
    ).
    • Competitive (Expected for Hinge Binders): Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).[1]
    • Non-Competitive (Allosteric): Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).[1]

Quantitative Data Presentation: SAR Trends

The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study demonstrating the impact of pyrazole substitution on JAK2 inhibition (Data synthesized from field trends [1, 5]).

Cmpd IDR3 SubstituentR5 SubstituentJAK2 IC50 (nM)Selectivity (JAK2/JAK3)Mechanistic Insight
PYZ-01 -H-Phenyl4501.2xBaseline hinge binder; lacks hydrophobic fill.
PYZ-02 -

-Phenyl125x

adds H-bond donor to Glu residue in hinge.
PYZ-03 -

-2,6-Cl-Phenyl3.545xCl atoms fill hydrophobic gatekeeper pocket.
PYZ-04 -

-Phenyl1502xSteric clash with gatekeeper reduces potency.

Experimental Workflow Visualization

This diagram outlines the decision tree for characterizing a new pyrazole hit, ensuring "False Positives" (aggregators) are eliminated early.

AssayWorkflow Start Pyrazole Hit Identified (Primary Screen) Filter1 Detergent Sensitivity Test (0.01% Triton X-100) Start->Filter1 Aggregator Non-Specific Aggregator (DISCARD) Filter1->Aggregator IC50 Shifts > 3x ValidHit Valid Binder Filter1->ValidHit IC50 Stable IC50 Dose-Response (IC50) & Hill Slope Analysis ValidHit->IC50 SlopeCheck Hill Slope ~ 1.0? IC50->SlopeCheck Stoichiometry 1:1 Binding Confirmed SlopeCheck->Stoichiometry Yes Promiscuous Promiscuous/Steep Slope (Re-evaluate) SlopeCheck->Promiscuous No (>1.5 or <0.5) MoA ATP Competition Assay (Lineweaver-Burk) Stoichiometry->MoA

Figure 2: Critical path for validating pyrazole enzyme inhibitors, filtering out assay artifacts.

References

  • Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. BioRxiv, 2025. Link[1]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed, 2023. Link

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. PMC, 2013. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI), 2018. Link[1]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. Pharmaceuticals (MDPI), 2023. Link[1]

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Exploratory

The Strategic Role of 1-Methyl-5-nitro-1H-pyrazol-4-amine in Advanced Molecular Design: Synthesis, Mechanisms, and Applications

Introduction & Structural Significance In the landscape of modern medicinal chemistry and materials science, highly functionalized pyrazoles serve as privileged scaffolds. Among these, 1-methyl-5-nitro-1H-pyrazol-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the landscape of modern medicinal chemistry and materials science, highly functionalized pyrazoles serve as privileged scaffolds. Among these, 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9)[1] stands out as a critical, high-value building block. Structurally, this compound features a unique "push-pull" electronic system: an electron-donating amino group at the C4 position adjacent to an electron-withdrawing nitro group at the C5 position.

This specific ortho-relationship between the amino and nitro groups makes it an ideal precursor for the synthesis of fused bicyclic heterocycles—most notably pyrazolo[3,4-d]pyrimidines, which are essential pharmacophores in [2]. Furthermore, the high nitrogen content and oxygen balance imparted by the nitro group make this scaffold a valuable intermediate in the development of high-density energetic materials[3].

Retrosynthetic Analysis and Mechanistic Pathways

Functionalizing the pyrazole ring requires overcoming its inherent electronic biases. The C4 position of the pyrazole ring is the most electron-rich, which readily facilitates electrophilic aromatic substitution (e.g., bromination) but severely hinders nucleophilic aromatic substitution (SNAr).

Even with the strongly electron-withdrawing 5-nitro group present, direct SNAr by weak nucleophiles (like ammonia) at the C4 position is kinetically unfavorable. Consequently, the conversion of 4-bromo-1-methyl-5-nitropyrazole to the target 4-amino derivative strictly requires to lower the activation energy via an Ullmann-type oxidative addition/reductive elimination pathway[4].

Pathway N1 1-Methylpyrazole (Starting Material) N2 1-Methyl-5-nitropyrazole (Intermediate 1) N1->N2 Nitration (HNO3/H2SO4) N3 4-Bromo-1-methyl-5-nitropyrazole (Intermediate 2) N2->N3 Bromination (Br2/AcOH) N4 1-Methyl-5-nitro-1H-pyrazol-4-amine (Target Scaffold) N3->N4 Cu-Catalyzed Amination (NH3(aq), 180°C) N5 Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) N4->N5 Cyclization (Formamide/Urea) N6 Poly-nitrated Pyrazoles (Energetic Materials) N4->N6 Further Nitration (HNO3/TFAA)

Synthetic workflow and divergent applications of 1-methyl-5-nitro-1H-pyrazol-4-amine.

Step-by-Step Methodology: Copper-Catalyzed Amination

To ensure scientific integrity and reproducibility, the following protocol details the Ullmann-type amination of 4-bromo-1-methyl-5-nitropyrazole. This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify reaction success dynamically.

Objective: Regioselective amination at the deactivated C4 position.

  • Step 1: Reagent Preparation Charge a high-pressure Hastelloy autoclave with 4-bromo-1-methyl-5-nitropyrazole (1.0 equiv) and 25% aqueous ammonia (20.0 equiv). Causality: Aqueous ammonia acts as both the nucleophile and the solvent. A massive stoichiometric excess is required to drive the equilibrium forward and suppress the formation of unwanted secondary amine dimers[4].

  • Step 2: Catalyst Loading Add Copper(I) oxide (Cu₂O, 0.1 equiv) to the suspension. Causality: Cu(I) is the active catalytic species necessary to insert into the strong C(sp²)–Br bond. Cu₂O is selected over Cu(II) salts because it bypasses the need for an in situ reduction step, ensuring a more immediate and reproducible catalytic cycle.

  • Step 3: Thermal Activation Seal the autoclave and heat the reaction mixture to 180–190 °C with vigorous stirring for 14 hours. Causality: The C4 position's electron-rich nature makes oxidative addition the rate-limiting step. Temperatures approaching 190 °C provide the necessary thermal energy, while the sealed vessel maintains the high internal pressure required to keep ammonia in the liquid phase[4].

  • Step 4: In-Process Control (IPC) & Self-Validation Validation Check: Cool the reactor to 40 °C, extract a 0.5 mL aliquot, and analyze via LC-MS. Acceptance Criteria: The reaction is self-validated when the starting material peak (m/z ~205/207) constitutes <5% of the total area, and the primary product peak (m/z 143 [M+H]⁺) is dominant. If incomplete, re-seal and heat for an additional 2 hours.

  • Step 5: Workup and Final Validation Cool the reactor to 25 °C. Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation Check: Perform ¹H NMR (DMSO-d₆). The successful displacement of the bromine atom is confirmed by the appearance of a broad singlet at ~5.5 ppm (integrating for 2H, –NH₂), validating the structural integrity of 1-methyl-5-nitro-1H-pyrazol-4-amine.

Quantitative Data Summaries

The following tables consolidate the physicochemical properties and standard reaction parameters for this compound, providing a quick-reference baseline for analytical verification.

Table 1: Physicochemical Properties

ParameterValue / Description
Chemical Name 1-Methyl-5-nitro-1H-pyrazol-4-amine
CAS Registry Number 89607-16-9[1]
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
Key IR Absorptions (cm⁻¹) ~3419, 3319 (N–H stretch); 1530, 1350 (NO₂ stretch)
Mass Spectrometry (m/z) 143.05 [M+H]⁺

Table 2: Reaction Parameters & Yields (From 1-Methylpyrazole)

Synthetic StepReagents & ConditionsCatalystTypical Yield (%)
1. Nitration HNO₃, H₂SO₄, 0 °C to RTNone65–75%
2. Bromination Br₂ / AcOH, RTNone80–85%
3. Amination 25% NH₃ (aq), 180–190 °CCu₂O (10 mol%)55–65%[4]

Pharmacological and Industrial Applications

Oncology & Kinase Inhibition

The most prominent application of 1-methyl-5-nitro-1H-pyrazol-4-amine is its use as a precursor for pyrazolo[3,4-d]pyrimidines . By reducing the 5-nitro group to an amine and subsequently cyclizing the resulting diamine with formamide or urea, researchers generate bicyclic systems that act as potent ATP-competitive inhibitors. These derivatives have shown superior cytotoxic activities against human cancer cell lines (e.g., MCF-7 and HCT-116) by targeting Cyclin-Dependent Kinases (CDK2) and the mammalian target of rapamycin (mTOR)[2],[5].

Energetic Materials

In materials science, nitrated pyrazoles are highly sought after. The inherent high heat of formation, high density, and tailored thermal stability of the pyrazole ring, combined with the oxygen-rich nitro group, make these compounds ideal precursors for eco-friendly explosives and propellants[3].

Metabolomics & Toxicology

Interestingly, advanced metabolomic profiling has identified 1-methyl-5-nitro-1H-pyrazol-4-amine as a distinct biomarker in biological matrices. For instance, it was detected as a significantly altered metabolite in the cerebellum of mice repeatedly exposed to the psychoactive plant khat (Catha edulis), suggesting that this specific pyrazole scaffold may intersect with complex neuro-metabolic pathways[6],[7].

References

  • [3] MDPI. "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review." Molecules, 2022. URL: [Link]

  • [4] Perevalov, V. P., et al. "Amination of isomeric bromo-1-methylnitropyrazoles." Chemistry of Heterocyclic Compounds, 1983. (Accessed via ResearchGate). URL:[Link]

  • [6] MDPI. "Metabolomic Profile Modification in the Cerebellum of Mice Repeatedly Exposed to Khat and Treated with β-Lactamase Inhibitor, Clavulanic Acid." Metabolites, 2024. URL:[Link]

  • [7] ResearchGate. "Metabolomic Profile Modification in the Cerebellum of Mice Repeatedly Exposed to Khat..." ResearchGate Publications, 2024. URL: [Link]

  • [5] MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022. URL:[Link]

Sources

Foundational

Computational Modeling and Docking Studies of 1-methyl-5-nitro-1H-pyrazol-4-amine

Technical Whitepaper: Computational Profiling & Docking Protocols Executive Summary The scaffold 1-methyl-5-nitro-1H-pyrazol-4-amine represents a critical chemical space at the intersection of high-energy materials and b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Computational Profiling & Docking Protocols

Executive Summary

The scaffold 1-methyl-5-nitro-1H-pyrazol-4-amine represents a critical chemical space at the intersection of high-energy materials and bioactive pharmacophores. While nitro-pyrazoles are traditionally explored for their energetic properties (explosives/propellants), the introduction of the C4-amine moiety creates a "push-pull" electronic system suitable for hydrogen bonding in biological targets.

This technical guide details the rigorous computational framework required to characterize this molecule. We move beyond basic property prediction to a multi-stage workflow: Quantum Mechanical (QM) profiling using Density Functional Theory (DFT), ADMET risk assessment , and Molecular Docking against validated antimicrobial and oncological targets.[1]

Part 1: Molecular Architecture & Quantum Chemical Profiling[2]

To understand the reactivity and stability of 1-methyl-5-nitro-1H-pyrazol-4-amine, we must first establish its electronic ground state. The interplay between the electron-withdrawing nitro group (


) at C5 and the electron-donating amine (

) at C4 creates a significant dipole and specific electrostatic potential surfaces (MEP) crucial for ligand-receptor recognition.
Density Functional Theory (DFT) Protocol

The following protocol ensures high-fidelity geometry optimization and electronic property calculation.

  • Software Platform: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) .

    • Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies for organic heterocycles. The split-valence triple-zeta basis set with diffuse functions (++ ) is mandatory to correctly model the lone pairs on the amine nitrogen and the nitro group oxygens [1].

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ).[1]
    
    • Rationale: Simulates the aqueous physiological environment, stabilizing the zwitterionic character often found in push-pull systems.

Key Electronic Descriptors

Upon convergence, the following descriptors must be extracted to predict biological behavior:

DescriptorPhysical MeaningInterpretation for Drug Design
HOMO Energy Highest Occupied Molecular OrbitalIndicates electron-donating capacity (likely localized on the C4-amine). Higher energy = better nucleophile.
LUMO Energy Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capacity (localized on C5-nitro). Lower energy = better electrophile.
Band Gap (

)

Correlates with chemical hardness (

).[1] A smaller gap implies higher reactivity and potential toxicity.
Dipole Moment (

)
Charge separationHigh dipole moments (>4 Debye) enhance solubility but may impede membrane permeability.[1]
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is the "visual guide" for the docking algorithm.

  • Red Regions (Negative Potential): Localized over the Nitro oxygens and Pyrazole N2. These are H-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized over the Amine protons. These are H-bond donor sites.

  • Protocol: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.

Part 2: Pharmacokinetic Profiling (ADMET)[1]

Before docking, we validate the "drug-likeness" of the scaffold. The nitro group raises specific toxicity flags that must be assessed in silico.

ADMET Prediction Workflow

Using tools like SwissADME or pKCSM [2], the following parameters are critical:

  • Lipinski’s Rule of Five:

    • MW: ~142.1 g/mol (Pass < 500).[1]

    • H-Bond Donors: 1 (Amine group) (Pass < 5).[1]

    • H-Bond Acceptors: 4 (Nitro oxygens + Pyrazole N) (Pass < 10).[1]

    • LogP: Expected ~0.2–0.5 (Pass < 5).[1]

    • Verdict: High oral bioavailability is predicted due to low molecular weight and balanced polarity.

  • Toxicity Alerts (The "Nitro" Problem):

    • Ames Toxicity: Nitro-aromatics are frequent Ames positives (mutagenic). The metabolic reduction of

      
       to 
      
      
      
      (hydroxylamine) can interact with DNA.[1]
    • Mitigation: In the docking analysis, ensure the nitro group is solvent-exposed or interacting with non-catalytic residues to minimize metabolic reduction risk.

Part 3: Molecular Docking Strategy

This section outlines the protocol for docking 1-methyl-5-nitro-1H-pyrazol-4-amine against a validated target. Based on the structural similarity to known inhibitors, E. coli DNA Gyrase B is the primary target for antimicrobial assessment.

Target Selection & Preparation
  • Target: Escherichia coli DNA Gyrase B (ATPase domain).[1]

  • PDB ID: 1KZN (Complex with Clorobiocin) or 1FJ4 .[1]

  • Rationale: The ATPase domain has a well-defined ATP-binding pocket where the amine group of the pyrazole can mimic the adenine ring of ATP [3].

Step-by-Step Docking Protocol (AutoDock Vina)

Step 1: Protein Preparation

  • Remove water molecules and co-crystallized ligands (Clorobiocin).

  • Add polar hydrogens (essential for H-bond directionality).

  • Compute Gasteiger charges.

  • Merge non-polar hydrogens.[2]

Step 2: Ligand Preparation

  • Import the DFT-optimized structure (from Part 1).

  • Set the rotatable bonds. Note: The C4-NH2 bond is rotatable, but the ring-N-methyl is rigid.

  • Save as PDBQT format.[3]

Step 3: Grid Box Generation Define the search space around the active site (ATP binding pocket).

  • Center:

    
     (approximate coordinates for 1KZN active site).[1]
    
  • Size:

    
     Å.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

Step 4: Execution Run AutoDock Vina with an exhaustiveness of 32 (higher than default 8 to ensure convergence for small fragments).[1]

Part 4: Data Interpretation & Visualization[2]

Interaction Analysis

A successful docking pose for this scaffold should exhibit:

  • H-Bond Donor: C4-Amine

    
     interacting with Asp73  (key residue in Gyrase B).
    
  • H-Bond Acceptor: Nitro group oxygens interacting with the backbone of Val43 or water-mediated bridges.

  • Pi-Stacking: Pyrazole ring stacking with nucleotide-binding residues .

Workflow Visualization

The following diagram illustrates the integrated computational pipeline, from quantum mechanics to biological interaction.

ComputationalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Molecular Docking Molecule 1-methyl-5-nitro- 1H-pyrazol-4-amine GeomOpt Geometry Opt (B3LYP/6-311++G**) Molecule->GeomOpt MEP MEP Surface (Charge Distribution) GeomOpt->MEP HOMO Frontier Orbitals (Reactivity) GeomOpt->HOMO DockingRun AutoDock Vina (Exhaustiveness=32) MEP->DockingRun Input Charges TargetPrep Target Prep (Gyrase B / 1KZN) GridGen Grid Generation (Active Site) TargetPrep->GridGen GridGen->DockingRun Analysis Interaction Profiling (H-bonds, Pi-stacking) DockingRun->Analysis

Figure 1: Integrated computational workflow for characterizing nitro-pyrazole derivatives.

Biological Logic Flow

Understanding why we select specific targets requires analyzing the pharmacophore features.

PharmacophoreLogic Scaffold Nitro-Amino-Pyrazole Scaffold Feature1 C4-Amine (H-Bond Donor) Scaffold->Feature1 Feature2 C5-Nitro (H-Bond Acceptor) Scaffold->Feature2 Feature3 Pyrazole Ring (Pi-Scaffold) Scaffold->Feature3 Target1 Kinase Hinge Region (ATP Mimicry) Feature1->Target1 Mimics Adenine N6 Target2 Bacterial Gyrase (ATPase Domain) Feature1->Target2 Asp73 Interaction Feature3->Target1 Gatekeeper Stacking

Figure 2: Pharmacophore mapping linking chemical features to biological targets.[1]

References

  • Lokanath, N. K., et al. (2020).[1] "Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative." Journal of Molecular Structure.

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports.

  • Chandra, et al. (2014).[1] "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Bioinformation.

  • Shkineva, T., et al. (2022).[1][4] "Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole." IUCrData.

  • Abdullah, M., et al. (2023).[1] "ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents."[2] Arabian Journal of Chemistry.

Sources

Exploratory

Technical Guide: Solubility and Stability of 1-Methyl-5-nitro-1H-pyrazol-4-amine

This technical guide details the physicochemical profile, solubility behavior, and stability mechanisms of 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9). Executive Summary & Chemical Identity 1-methyl-5-nitro-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, solubility behavior, and stability mechanisms of 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9).

Executive Summary & Chemical Identity

1-methyl-5-nitro-1H-pyrazol-4-amine is a specialized heterocyclic intermediate characterized by a "push-pull" electronic system. The electron-donating amine group at position 4 and the electron-withdrawing nitro group at position 5 create a polarized structure. Unlike its more common isomer (1-methyl-4-nitro-5-aminopyrazole), this specific regioisomer presents unique steric challenges due to the proximity of the N-methyl group (position 1) and the nitro group (position 5), influencing its solubility and hydrolytic stability.

Chemical Profile
PropertyDetail
IUPAC Name 1-methyl-5-nitro-1H-pyrazol-4-amine
CAS Number 89607-16-9
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
Appearance Yellow to orange crystalline solid (typical of nitro-amines)
Isomeric Distinction Critical: Distinct from 1-methyl-4-nitro-1H-pyrazol-5-amine (CAS 21901-40-6). Ensure correct regiochemistry verification via NMR (NOE signals between N-Me and C5-substituent).

Physicochemical Properties & Solubility Analysis

Electronic Structure & Polarity

The molecule exhibits significant dipole moment due to the orthogonal positioning of the nitro group relative to the pyrazole plane (steric clash with N-methyl) or planar conjugation if the amine forces resonance.

  • LogP (Predicted): ~ -0.3 to 0.2 (Low lipophilicity due to polarity).

  • pKa (Amine): ~2.5 – 3.5. The strong electron-withdrawing effect of the adjacent 5-nitro group significantly reduces the basicity of the 4-amine compared to unsubstituted aminopyrazoles (pKa ~4-5).

  • pKa (Nitro): Non-ionizable.

Solubility Profile

Empirical data suggests the following solubility hierarchy based on "like-dissolves-like" principles for polar nitro-heterocycles.

Solvent ClassSolventSolubility RatingMechanism
Dipolar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole interactions disrupt crystal lattice.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Hydrogen bonding with amine/nitro groups.
Ethers/Esters THF, Ethyl AcetateLow-Moderate (1–10 mg/mL)Limited interaction with nitro group.
Aqueous (Neutral) Water (pH 7)Low (<1 mg/mL)Hydrophobic aromatic core dominates despite polar groups.
Aqueous (Acidic) 0.1 N HClModerate (>5 mg/mL)Protonation of amine forms soluble salt (R-NH₃⁺).
Non-Polar Hexane, TolueneNegligible Lack of polar interactions.
pH-Dependent Solubility Logic

The solubility is pH-dependent. At pH < 2, the amine group protonates, significantly increasing aqueous solubility.



Where 

is the intrinsic solubility of the neutral species.

Stability Profile

Thermal Stability

Nitro-aminopyrazoles are generally thermally stable up to their melting points but can undergo exothermic decomposition at higher temperatures.

  • Melting Point: Typically 140–170°C (Estimated range for this family).

  • Decomposition: Avoid temperatures >180°C. The proximity of the nitro group and methyl group (positions 1 and 5) creates a "buttressing effect," potentially lowering the decomposition threshold compared to the 1,4-isomer.

Chemical Stability
  • Hydrolysis: Stable in neutral and mild acidic conditions. In strong alkali (pH > 12), the electron-deficient ring may undergo nucleophilic attack or ring opening, though the amine group provides some electronic shielding.

  • Oxidation: The amine group is susceptible to oxidation (to nitroso/nitro) by strong oxidants (e.g., KMnO₄, peroxides), leading to complex mixtures.

  • Photostability: High Risk. Nitro-amines are chromophores. Exposure to UV/Vis light often leads to photo-oxidation or azo-coupling (darkening of solid from yellow to brown).

Stability Mechanism Diagram

The following diagram illustrates the degradation pathways and stabilization factors.

StabilityPathways Compound 1-Methyl-5-nitro-4-aminopyrazole AcidSol Protonated Species (Soluble, Stable) Compound->AcidSol pH < 2 (HCl) PhotoDeg Photo-oxidation Products (Azo dimers, darkening) Compound->PhotoDeg UV Light / Air Oxidation N-Oxides / Nitroso (Impurity) Compound->Oxidation Peroxides / H2O2 RingOpen Ring Fission (Strong Base) Compound->RingOpen pH > 12 (NaOH), Heat

Caption: Degradation pathways for 1-methyl-5-nitro-1H-pyrazol-4-amine under stress conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

Objective: Quantify thermodynamic solubility in various solvents.

Protocol:

  • Preparation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 2°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (Detection @ 254 nm and 300 nm).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.

Forced Degradation Study

Objective: Establish stability-indicating analytical methods.

Stress ConditionProcedureSampling TimepointsExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C0, 4, 8, 24 hrsMinimal degradation (Protonation stabilizes).
Base Hydrolysis 0.1 N NaOH, 60°C0, 4, 8, 24 hrsPotential ring opening or deamination.
Oxidation 3% H₂O₂, RT0, 2, 6, 24 hrsFormation of N-oxides (Monitor M+16 peaks).
Thermal Solid state, 80°C1, 3, 7 daysMinimal change (unless moisture present).
Photostability 1.2M Lux hoursEnd of cycleSurface darkening; check for azo-dimers.

Synthesis & Handling Workflow

Synthesis of this isomer is non-trivial due to the preference for 4-nitration. It typically requires indirect routes or metal-catalyzed amination.

SynthesisWorkflow Precursor 4-Bromo-1-methyl- 5-nitropyrazole Conditions Autoclave 120-150°C, 12h Precursor->Conditions + Reagents Reagents Aq. Ammonia (25%) Cu Catalyst (Cu2O/Cu) Reagents->Conditions Product 1-Methyl-5-nitro- 1H-pyrazol-4-amine Conditions->Product Nucleophilic Subst. Purification Recrystallization (Ethanol/Water) Product->Purification

Caption: Copper-catalyzed amination workflow for synthesizing the target isomer from halo-nitro precursors.

Handling & Safety
  • Energetic Potential: While less explosive than dinitro-analogs, nitro-aminopyrazoles are energetic precursors. Avoid friction and shock.

  • Toxicity: Treat as a potential mutagen. Use full PPE (Gloves, Respirator).

  • Storage: Store in amber vials (light sensitive) at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

References

  • Perevalov, V. P., et al. (1983). Amination of isomeric bromo-1-methylnitropyrazoles. Chemistry of Heterocyclic Compounds. (Describes synthesis via Cu-catalyzed amination). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-methyl-1H-pyrazol-4-amine (Analogous substructure data). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 1-Methyl-5-nitro-1H-pyrazol-4-amine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Molecule: 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9) Introduction & Mechanistic Overview 1-Methyl-5-nitro-1H-pyrazol-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Molecule: 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9)

Introduction & Mechanistic Overview

1-Methyl-5-nitro-1H-pyrazol-4-amine is a highly valuable heterocyclic building block in medicinal chemistry and the development of energetic materials. Pyrazole derivatives possessing adjacent amino and nitro groups serve as critical precursors for synthesizing complex fused ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, which are prevalent in kinase inhibitor drug discovery.

The synthesis of this specific regioisomer presents a unique mechanistic challenge. In pyrazole chemistry, the 4-position is intrinsically electron-rich and highly susceptible to electrophilic attack (e.g., bromination), but it is notoriously resistant to nucleophilic aromatic substitution (SNAr). While the 5-position of the pyrazole ring is highly activated by a neighboring 4-nitro group—allowing 5-bromo-1-methyl-4-nitropyrazole to readily undergo amination with aqueous ammonia—the inverse is not true[1]. The amination of 4-bromo-1-methyl-5-nitropyrazole strictly requires a copper catalyst to overcome the high activation energy barrier, proceeding via an Ullmann-type cross-coupling mechanism rather than a direct SNAr[1].

Retrosynthetic Workflow

The optimized synthesis involves a robust, three-step linear sequence starting from commercially available 3(5)-nitropyrazole.

SynthesisWorkflow A 3(5)-Nitropyrazole (Starting Material) B 1-Methyl-5-nitropyrazole (Isomer Separation) A->B MeI, K2CO3 DMF, 80°C C 4-Bromo-1-methyl-5-nitropyrazole (Intermediate) B->C NBS, DMF 60°C D 1-Methyl-5-nitro-1H-pyrazol-4-amine (Target) C->D 25% aq. NH3, Cu Autoclave, 180°C

Retrosynthetic workflow for 1-methyl-5-nitro-1H-pyrazol-4-amine.

Step-by-Step Experimental Protocols

Step 1: N-Methylation and Isomer Separation

Causality & Logic: Alkylation of 3(5)-nitropyrazole yields a mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole due to annular tautomerism. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the pyrazole without causing ring degradation. The 5-nitro isomer is less polar due to steric hindrance and the specific orientation of its dipole moment, allowing for efficient separation via silica gel chromatography.

Protocol:

  • Suspend 3(5)-nitropyrazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation.

  • Add methyl iodide (MeI, 1.2 eq) dropwise. (Caution: MeI is a potent alkylating agent; handle strictly in a fume hood).

  • Heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Quench the reaction by pouring it into crushed ice and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography. The target 1-methyl-5-nitropyrazole elutes first (Rf ~0.6), followed by the 1-methyl-3-nitropyrazole byproduct (Rf ~0.4).

Step 2: Electrophilic Bromination at C4

Causality & Logic: The C4 position of the pyrazole ring is the most nucleophilic site, making it prime for electrophilic halogenation. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) because it provides a controlled, slow release of electrophilic bromine, minimizing over-bromination and avoiding the harsh, acidic conditions of Br₂/AcOH mixtures that could lead to side reactions.

Protocol:

  • Dissolve the isolated 1-methyl-5-nitropyrazole (1.0 eq) in anhydrous DMF (0.3 M).

  • Add NBS (1.1 eq) in small portions over 10 minutes to control the exotherm.

  • Heat the mixture to 60 °C for 6 hours. The reaction color will transition from pale yellow to deep orange.

  • Pour the mixture into ice water to precipitate the brominated product.

  • Filter the solid 4-bromo-1-methyl-5-nitropyrazole, wash extensively with cold water to remove succinimide, and dry under vacuum.

Step 3: Copper-Catalyzed Amination (Ullmann-Type)

Causality & Logic: Because the C4 position is resistant to direct SNAr, a copper catalyst (Cu powder) is strictly required[1]. The copper facilitates an oxidative addition/reductive elimination catalytic cycle, drastically lowering the activation energy for C-N bond formation. High pressure (autoclave) is mandatory to maintain the concentration of ammonia in the liquid phase at 180 °C.

Protocol:

  • Charge a high-pressure stainless-steel autoclave with 4-bromo-1-methyl-5-nitropyrazole (1.0 eq) and copper powder (0.1 eq, 10 mol%).

  • Add 25% aqueous ammonia solution (20 volumes relative to the substrate).

  • Seal the autoclave and heat to 180–190 °C for 18 hours. (Safety: Ensure the autoclave is rated for >50 bar, as autogenous pressure will be extreme).

  • Cool the vessel to room temperature before carefully venting the residual ammonia gas in a fume hood.

  • Extract the aqueous mixture with dichloromethane (DCM, 4x).

  • Wash the organic layer with a 5% aqueous EDTA solution to chelate and remove copper salts.

  • Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to afford pure 1-methyl-5-nitro-1H-pyrazol-4-amine.

Mechanism A 4-Bromo-1-methyl-5-nitropyrazole + Cu(0) / NH3 B Oxidative Addition Formation of Cu(II)/Cu(III) intermediate A->B C Ligand Exchange Ammonia displaces Bromide B->C D Reductive Elimination C-N bond formation C->D E 1-Methyl-5-nitro-1H-pyrazol-4-amine + Cu(0) regeneration D->E

Proposed Ullmann-type amination mechanism at the C4 position.

Analytical Characterization & Quantitative Data

To ensure a self-validating system, researchers should cross-reference their intermediate and final products against the expected analytical benchmarks below. The success of Step 1 is validated by the appearance of the N-CH₃ singlet in ¹H NMR. Step 2 is confirmed by the loss of the C4-H proton signal. Step 3 is analytically confirmed by the appearance of the broad -NH₂ peak (~5.15 ppm).

CompoundStep Yield (%)Melting Point (°C)Representative ¹H NMR (DMSO-d₆, δ ppm)
1-Methyl-5-nitropyrazole 40–45*52–547.75 (d, J=2.0 Hz, 1H), 7.05 (d, J=2.0 Hz, 1H), 4.12 (s, 3H)
4-Bromo-1-methyl-5-nitropyrazole 85–9088–907.85 (s, 1H), 4.15 (s, 3H)
1-Methyl-5-nitro-1H-pyrazol-4-amine 65–70145–1487.30 (s, 1H), 5.15 (br s, 2H, -NH₂), 4.02 (s, 3H)

*Yield reflects the isolated 5-nitro isomer after chromatographic separation from the 3-nitro isomer.

Trustworthiness & Safety (E-E-A-T)

  • Energetic Hazards: Nitroaromatics and nitropyrazoles are potentially energetic materials. Do not scale up the bromination or amination steps without conducting proper Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) safety evaluations to determine onset decomposition temperatures.

  • High-Pressure Safety: The amination step utilizes aqueous ammonia at 180 °C, generating immense autogenous pressure. Autoclave reactions must be performed behind a blast shield in a dedicated pressure-reactor facility with properly calibrated rupture discs.

  • Toxicity: Halogenated nitropyrazoles are severe skin and eye irritants and potential sensitizers. All handling must be done using appropriate PPE (nitrile gloves, safety goggles, and lab coat) inside a certified fume hood.

References

  • Perevalov, V. P., Baryshnenkova, L. I., Andreeva, M. A., & Seraya, V. I. (1983). "Amination of isomeric bromo-1-methylnitropyrazoles." Chemistry of Heterocyclic Compounds, 19(12), 1332-1335. URL:[Link]

Sources

Application

experimental procedure for the nitration of 1-methyl-1H-pyrazol-4-amine

Application Note: Controlled Nitration of 1-Methyl-1H-pyrazol-4-amine via N-Acyl Protection Strategy Executive Summary & Strategic Rationale The direct nitration of 1-methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Nitration of 1-Methyl-1H-pyrazol-4-amine via N-Acyl Protection Strategy

Executive Summary & Strategic Rationale

The direct nitration of 1-methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) presents a significant synthetic challenge due to the high electron density of the amino group and the pyrazole ring. Attempting direct nitration with mixed acid (


) typically results in catastrophic oxidation (tar formation) or uncontrolled N-nitration (nitramine formation) rather than the desired C-nitration on the heterocyclic core.

To ensure scientific integrity and process safety , this protocol utilizes a Protection-Nitration-Deprotection (PND) strategy. By converting the free amine to an acetamide, we modulate the electron density of the C4 position, protect the nitrogen from oxidation, and direct the electrophilic substitution to the C3/C5 positions (ortho to the amine). This method is the industry standard for functionalizing electron-rich heteroaromatic amines in drug discovery and energetic materials research.

Reaction Pathway & Mechanism

The synthesis proceeds through three distinct stages:

  • Chemo-selective Protection: Acylation of the C4-amine to prevent oxidation.

  • Electrophilic Aromatic Substitution (EAS): Nitration at the C3 position (favored by the ortho-directing effect of the acetamido group and the sterics of the N1-methyl).

  • Hydrolytic Deprotection: Removal of the acetyl group to yield the target nitro-amine.

Visual Workflow (DOT Diagram)

NitrationWorkflow Start 1-Methyl-1H-pyrazol-4-amine (Starting Material) Protected N-(1-methyl-1H-pyrazol-4-yl)acetamide (Stable Intermediate) Start->Protected Ac2O, AcOH Reflux, 2h Nitrated N-(1-methyl-3-nitro-1H-pyrazol-4-yl)acetamide (Nitrated Intermediate) Protected->Nitrated HNO3 / H2SO4 0-5°C, 1h Product 1-Methyl-3-nitro-1H-pyrazol-4-amine (Target Product) Nitrated->Product HCl (aq), Reflux Hydrolysis

Figure 1: Step-wise synthetic workflow for the nitration of 1-methyl-1H-pyrazol-4-amine, ensuring regioselectivity and preventing oxidative decomposition.

Detailed Experimental Protocol

Phase 1: Protection (Acetylation)

Objective: Convert the oxidation-prone amine into a stable acetamide.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 1-methyl-1H-pyrazol-4-amine (10.0 g, 103 mmol).

  • Solvent/Reagent: Add Acetic Acid (AcOH, 30 mL) followed slowly by Acetic Anhydride (

    
    , 15 mL, 1.5 eq).
    
  • Reaction: Fit with a reflux condenser and heat to 90°C for 2 hours. Monitor by TLC (10% MeOH in DCM) until the starting amine spot disappears.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Neutralize with saturated

    
     until pH ~7.
    
  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~90-95% of N-(1-methyl-1H-pyrazol-4-yl)acetamide as a white/off-white solid.

Phase 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at C3 while controlling exotherms.

  • Safety Warning: This reaction is highly exothermic. Nitropyrazoles are potential energetic materials.[1][2] Use a blast shield.

  • Preparation of Mixed Acid: In a separate flask, cool Concentrated Sulfuric Acid (

    
    , 98%, 40 mL) to 0°C in an ice-salt bath. Slowly add Fuming Nitric Acid  (
    
    
    
    , >90%, 4.8 mL, 1.1 eq) dropwise, keeping internal temp <10°C.
  • Addition: Dissolve the N-(1-methyl-1H-pyrazol-4-yl)acetamide (from Phase 1, ~14 g) in minimal

    
     (20 mL). Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining temperature 0-5°C .
    
  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for another 2 hours.

  • Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice . The product may precipitate as a solid.

  • Isolation: If solid precipitates, filter and wash with cold water. If no precipitate, extract with DCM (3 x 100 mL), wash with brine, dry (

    
    ), and concentrate.
    
  • Characterization: Verify the intermediate (Nitrated Acetamide) by LCMS (

    
     shift +45 Da).
    
Phase 3: Deprotection (Hydrolysis)

Objective: Reveal the free amine functionality.

  • Hydrolysis: Suspend the nitrated intermediate in 6M HCl (50 mL).

  • Reaction: Reflux (100°C) for 2-4 hours. The suspension should clear as the amine salt forms.

  • Neutralization: Cool to 0°C. Carefully adjust pH to ~8-9 using 50% NaOH solution (exothermic!).

  • Final Isolation: Extract the product with Ethyl Acetate (3 x 50 mL). Combine organics, dry, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient) if necessary.

Data Summary & Stoichiometry

ReagentMW ( g/mol )Equiv.[4]RoleCritical Parameter
1-Methyl-1H-pyrazol-4-amine 97.121.0SubstratePurity >98%
Acetic Anhydride 102.091.5Protecting GroupAdd slowly (Exothermic)
Nitric Acid (Fuming) 63.011.1 - 1.5ElectrophileTemp < 5°C (Safety)
Sulfuric Acid 98.08SolventCatalyst/SolventKeep anhydrous
Hydrochloric Acid (6M) 36.46ExcessHydrolysisReflux required

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:

  • Checkpoint 1 (Post-Protection): Loss of the broad NH2 signal in

    
    -NMR and appearance of a sharp singlet methyl peak (~2.1 ppm) corresponding to the acetyl group.
    
  • Checkpoint 2 (Post-Nitration): LCMS must show a mass of [M+1] = ~185 (Nitro-Acetamide).

    
    -NMR should show the loss of one aromatic proton signal (C3-H or C5-H). The remaining aromatic proton will shift downfield significantly (deshielding by Nitro group).
    
  • Checkpoint 3 (Final Product): Mass [M+1] = 143.1. Appearance of broad NH2 exchangeable protons.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 608939, 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2025). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New pyrazole energetic materials and their energetic salts. Dalton Transactions. Retrieved from [Link]

Sources

Method

Application Notes: 1-Methyl-5-nitro-1H-pyrazol-4-amine as a Versatile Synthetic Building Block

Introduction 1-Methyl-5-nitro-1H-pyrazol-4-amine is a highly functionalized heterocyclic compound poised as a strategic building block for synthetic chemistry. Its pyrazole core is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-5-nitro-1H-pyrazol-4-amine is a highly functionalized heterocyclic compound poised as a strategic building block for synthetic chemistry. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutics. The molecule's true synthetic power lies in the orthogonal reactivity of its two key functional groups: a nucleophilic primary amine at the C4 position and an electrophilic nitro group at the C5 position. This unique arrangement allows for sequential, selective transformations, opening pathways to a diverse range of complex molecular architectures, including fused heterocyclic systems of significant interest in drug discovery and materials science. This guide provides an in-depth look at the properties and reactivity of this versatile intermediate, complete with detailed protocols for its key synthetic applications.

Physicochemical Properties

A summary of the key properties of 1-methyl-5-nitro-1H-pyrazol-4-amine and its reduced counterpart is provided below. Data for the target compound is limited, so properties of the closely related and commercially available isomer, 1-methyl-4-nitro-1H-pyrazol-5-amine, are included for comparison.[1]

Property1-Methyl-5-nitro-1H-pyrazol-4-amine1-Methyl-4-nitro-1H-pyrazol-5-amine[1]1-Methyl-1H-pyrazol-4-amine (Reduced Product)[2][3]
Molecular Formula C₄H₆N₄O₂C₄H₆N₄O₂C₄H₇N₃
Molecular Weight 142.11 g/mol 142.11 g/mol 97.12 g/mol
CAS Number 1172759-93-1 (for an ethyl derivative)36057-07-169843-13-6
Appearance Not specified (likely yellow solid)SolidLiquid
logP Not available-0.337-0.4
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 553

Core Reactivity and Synthetic Strategy

The synthetic utility of 1-methyl-5-nitro-1H-pyrazol-4-amine is dictated by the chemoselective manipulation of its amino and nitro groups. The nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution but activates the C4-amino group for nucleophilic attack.

  • The 4-Amino Group: As a primary aromatic amine, this group is a versatile nucleophile. It readily participates in diazotization, acylation, sulfonylation, and condensation reactions. Its position adjacent to the nitro group makes it an ideal starting point for constructing fused pyridine rings via cyclocondensation reactions, such as the Friedländer annulation.

  • The 5-Nitro Group: This group's primary role is as a precursor to a second amino group. Its reduction transforms the molecule into 1-methyl-1H-pyrazole-4,5-diamine, a valuable synthon for creating fused six-membered rings like pyrazines and triazines.

This dual functionality allows for a logical and powerful synthetic workflow: first, functionalize the C4-amine, and second, reduce the C5-nitro group to open up further avenues for cyclization and derivatization.

Sources

Application

Application Note: Strategic Derivatization of 1-Methyl-5-nitro-1H-pyrazol-4-amine

This Application Note and Protocol Guide details the strategic derivatization of 1-methyl-5-nitro-1H-pyrazol-4-amine , a high-value scaffold for synthesizing purine bioisosteres, specifically pyrazolo[4,3-d]pyrimidines ....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic derivatization of 1-methyl-5-nitro-1H-pyrazol-4-amine , a high-value scaffold for synthesizing purine bioisosteres, specifically pyrazolo[4,3-d]pyrimidines .

These protocols are designed for medicinal chemists targeting kinase inhibitors (ATP-binding pocket occupancy) and phosphodiesterase (PDE) inhibitors.

Executive Summary & Scaffold Analysis

The 1-methyl-5-nitro-1H-pyrazol-4-amine (Compound 1 ) represents a "push-pull" heterocyclic system. The electron-donating amine at C4 and the electron-withdrawing nitro group at C5 create a unique electronic environment.

  • Medicinal Value: This scaffold is the direct precursor to 1-methyl-4,5-diaminopyrazole , the obligate intermediate for constructing the pyrazolo[4,3-d]pyrimidine core (found in drugs like Sildenafil and various CDK inhibitors).

  • Reactivity Profile:

    • C4-Amine (Nucleophile): The primary handle for immediate diversification (SAR exploration). Its nucleophilicity is modulated by the ortho-nitro group, requiring optimized coupling conditions.

    • C5-Nitro (Electrophile/Pro-Nucleophile): A "masked" amine. Reduction unmasks the C5-amine, enabling cyclization with C1-electrophiles (orthoformates, urea, aldehydes) to fuse the pyrimidine ring.

Decision Pathways & Workflow

The derivatization strategy bifurcates based on the target chemotype:

  • Path A (Linear Functionalization): Derivatization of the C4-amine to probe steric tolerance in the solvent-exposed region of the binding pocket.

  • Path B (Scaffold Morphing): Reduction and cyclization to generate the bicyclic heteroaromatic core.

Derivatization_Workflow Start 1-methyl-5-nitro- 1H-pyrazol-4-amine PathA PATH A: Linear Derivatization Start->PathA Acylation/Sulfonylation PathB PATH B: Scaffold Morphing Start->PathB Nitro Reduction Amide Amide/Urea Analogs PathA->Amide Diamine 4,5-Diamino- pyrazole PathB->Diamine H2/Pd-C or Fe/AcOH Cyclization Pyrazolo[4,3-d] pyrimidine Diamine->Cyclization + C1 Source (e.g., HC(OEt)3)

Figure 1: Strategic divergence for 4-amino-5-nitropyrazole derivatization.

Detailed Experimental Protocols

Protocol A: C4-Amine Acylation (Library Generation)

Objective: Synthesize a library of amides to probe the "North" sector of the binding pocket. Challenge: The ortho-nitro group reduces the nucleophilicity of the C4-amine via inductive electron withdrawal and steric hindrance. Standard EDC/NHS couplings often fail.

Recommended Method: Acid Chloride Activation

  • Reagents:

    • Substrate: 1-methyl-5-nitro-1H-pyrazol-4-amine (1.0 eq)

    • Acyl Chloride (R-COCl): (1.2 eq)[1]

    • Base: Pyridine (3.0 eq) or Triethylamine (2.5 eq) + DMAP (0.1 eq)

    • Solvent: Anhydrous DCM or THF (0.1 M concentration)

  • Procedure:

    • Dissolve the amine in anhydrous DCM under Nitrogen atmosphere.

    • Add Pyridine and cool to 0°C.

    • Add the Acyl Chloride dropwise over 10 minutes. Note: The reaction is exothermic.[2]

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass M+H).

    • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with 1N HCl (to remove pyridine), brine, and dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Alternative (For Carboxylic Acids): Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at 50°C. The elevated temperature is often necessary to overcome the electronic deactivation.

Protocol B: Nitro Reduction to 4,5-Diamine

Objective: Unmask the C5-amine to create the vicinal diamine motif required for ring fusion. Safety Note: Aminopyrazoles are sensitive to oxidation. Use the product immediately in the next step or store as a hydrochloride salt.

Method: Catalytic Hydrogenation (Cleanest Profile)

  • Reagents:

    • Substrate: 1-methyl-5-nitro-1H-pyrazol-4-amine (1.0 eq)

    • Catalyst: 10% Pd/C (10 wt% loading)

    • Solvent: Methanol or Ethanol (0.1 M)

    • Hydrogen Source: H2 balloon (1 atm)

  • Procedure:

    • Purge the reaction vessel with Nitrogen.

    • Suspend the substrate and Pd/C in Methanol.

    • Evacuate and backfill with Hydrogen (3 cycles).

    • Stir vigorously at RT for 2–6 hours.

    • Monitoring: TLC will show a significant polarity shift (Diamine is highly polar/streaking). LC-MS is preferred.

    • Workup: Filter through a Celite pad (under Nitrogen blanket to prevent catalyst ignition). Wash with MeOH.

    • Isolation: Concentrate in vacuo. Do not heat above 40°C. The resulting 4,5-diamino-1-methylpyrazole is an oil or low-melting solid that darkens on air exposure.

Chemoselective Alternative (If Halogens Present): Use Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/Water (4:1) at 70°C. This avoids dehalogenation common with Pd/C.

Protocol C: Cyclization to Pyrazolo[4,3-d]pyrimidine

Objective: Construct the bicyclic core (Purine Bioisostere). Mechanism: Condensation of the 4,5-diamine with a "C1" electrophile.

Variant 1: Synthesis of the 7-H Core (Kinase Scaffold)
  • Reagents:

    • Substrate: Freshly prepared 4,5-diamino-1-methylpyrazole.

    • Cyclizing Agent: Triethyl orthoformate (HC(OEt)3) (Excess/Solvent) or Formic Acid.

    • Catalyst: p-TsOH (catalytic) or Acetic Anhydride (if using formic acid).

  • Procedure:

    • Dissolve the diamine in Triethyl orthoformate (0.2 M).

    • Add catalytic p-TsOH (5 mol%).

    • Reflux (146°C) for 3–5 hours.

    • Workup: Cool to RT. The product often precipitates. If not, concentrate and triturate with diethyl ether.

    • Result: 1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Variant 2: Synthesis of the 7-Oxo Core (Sildenafil-like)
  • Reagents:

    • Substrate: 4,5-diamino-1-methylpyrazole.[3]

    • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) or Urea (excess).

    • Solvent: Anhydrous THF (for CDI) or melt (for Urea).

  • Procedure (CDI Method):

    • Dissolve diamine in THF. Add CDI in one portion.

    • Stir at reflux for 4 hours.

    • Workup: Cool, pour into water. The 5,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one usually precipitates as a white solid.

Cyclization_Pathways Diamine 4,5-Diamino-1-methylpyrazole Orthoformate Reagent: Triethyl Orthoformate Diamine->Orthoformate CDI Reagent: CDI or Urea Diamine->CDI Core1 Pyrazolo[4,3-d]pyrimidine (Kinase Core) Orthoformate->Core1 Reflux Core2 Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Core) CDI->Core2 THF, Reflux

Figure 2: Divergent cyclization pathways to bioactive cores.

Quantitative Data Summary

ParameterC4-Amine AcylationNitro Reduction (Pd/C)Cyclization (Orthoformate)
Typical Yield 65–85%90–98%70–85%
Reaction Time 4–12 h2–6 h3–5 h
Temp 0°C to RTRT100°C+ (Reflux)
Key Byproduct HCl (salt)H2OEthanol
Critical Factor Base strength (Pyridine)Inert AtmosphereAnhydrous conditions

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues.[4][5]

    • Source: European Journal of Medicinal Chemistry, 2013.[4]

    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Practical Synthesis of Pyrazol-4-thiols (Discusses aminopyrazole handling).
    • Source: ChemRxiv, 2025.[6]

    • URL:[Link][1][7]

  • General Pyrazole Chemistry

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[8][9][10][11]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Sildenafil Analog Synthesis (Contextual)

    • Title: Sildenafil (Viagra), a potent and selective inhibitor of type 5 cGMP phosphodiesterase.
    • Source: Drugs of the Future.
    • URL:[Link]

Sources

Method

Application Note: 1-Methyl-5-nitro-1H-pyrazol-4-amine in Agrochemical Discovery

Strategic Synthesis of Fused Pyrazolo-Heterocycles for Next-Generation Crop Protection Strategic Rationale & Chemical Profile The pyrazole scaffold is universally recognized as a "privileged" pharmacophore in modern agro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of Fused Pyrazolo-Heterocycles for Next-Generation Crop Protection

Strategic Rationale & Chemical Profile

The pyrazole scaffold is universally recognized as a "privileged" pharmacophore in modern agrochemical design, featuring prominently in commercial succinate dehydrogenase inhibitors (SDHIs) like bixafen and ryanodine receptor modulators like chlorantraniliprole[1]. As agricultural pests and phytopathogenic fungi develop resistance to existing crop protection agents, the agrochemical industry has shifted toward highly functionalized, fused bicyclic systems to access novel modes of action.

1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9) serves as a critical, high-value building block in this endeavor[2]. Its unique ortho-amino-nitro substitution pattern on a stable aromatic pyrazole core provides a highly controlled reactivity profile. This specific arrangement allows researchers to perform divergent syntheses of fused heterocycles—most notably pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-b]pyridines —which have demonstrated potent insecticidal activity against mosquito larvae and agricultural pests, as well as broad-spectrum fungicidal properties[3].

Mechanistic Causality: The Ortho-Amino-Nitro Advantage

The direct cyclization of monocyclic pyrazoles is often hindered by poor regiocontrol. The use of 1-methyl-5-nitro-1H-pyrazol-4-amine circumvents this issue through a two-phase activation strategy:

  • Electronic Deactivation (Stability): The strongly electron-withdrawing nitro group at the C5 position stabilizes the pyrazole ring during upstream functionalization, preventing unwanted electrophilic aromatic substitutions.

  • Nucleophilic Activation (Reduction): Catalytic reduction of the nitro group yields 1-methyl-1H-pyrazole-4,5-diamine. This transforms the C5 position from an electron-deficient node into a highly nucleophilic amine. The resulting ortho-diamine is perfectly primed for regioselective cyclocondensation with

    
    -dicarbonyls or 
    
    
    
    -unsaturated carbonyls, mimicking purine biological structures to target pest kinases and respiratory enzymes[4].

Experimental Workflows & Protocols

The following protocols detail the transformation of 1-methyl-5-nitro-1H-pyrazol-4-amine into a bioactive pyrazolo[3,4-b]pyrazine scaffold. These methods are designed as self-validating systems to ensure high fidelity during scale-up.

Protocol A: Catalytic Reduction to 1-Methyl-1H-pyrazole-4,5-diamine

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over harsh chemical reductants (like SnCl


/HCl) to prevent the cleavage of the sensitive pyrazole N-N bond and to avoid heavy metal contamination in downstream biological assays.

Step-by-Step Methodology:

  • Preparation: Suspend 1-methyl-5-nitro-1H-pyrazol-4-amine (10.0 mmol, 1.42 g) in 50 mL of anhydrous methanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~1.06 g) under a continuous stream of inert argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas three times. Pressurize the vessel to 30 psi and agitate at room temperature for 4 hours.
    
  • Self-Validation (In-Process Control): Monitor the reaction visually and analytically. The distinct yellow color of the nitro-aromatic starting material will fade to a colorless/pale solution. Thin-Layer Chromatography (TLC) (DCM:MeOH 9:1) should show the complete disappearance of the starting material, and LC-MS will confirm the product mass (

    
    ).
    
  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol. Concentrate the filtrate in vacuo to yield the diamine as an air-sensitive solid. Proceed immediately to Protocol B to prevent oxidative degradation.

Protocol B: Cyclocondensation to Pyrazolo[3,4-b]pyrazine Scaffold

Causality: The condensation of the ortho-diamine with an


-dicarbonyl (e.g., benzil) requires a mild acid catalyst to activate the carbonyl carbons. Glacial acetic acid lowers the activation energy for the initial imine formation, driving the equilibrium toward the thermodynamically stable fused aromatic system.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the freshly prepared 1-methyl-1H-pyrazole-4,5-diamine (10.0 mmol) and benzil (10.0 mmol, 2.10 g) in 40 mL of absolute ethanol.

  • Catalysis: Add 2.0 mL of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (78 °C) under an argon atmosphere for 6 hours.

  • Self-Validation: The formation of the highly conjugated pyrazolo[3,4-b]pyrazine system will result in a deep chromophoric shift. Under 254 nm UV light, the product will exhibit strong fluorescence on a TLC plate.

  • Isolation: Cool the reaction to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate, wash with ice-cold ethanol (2 × 10 mL), and dry under a high vacuum to yield the functionalized agrochemical precursor.

Quantitative Reaction Optimization

To maximize the efficiency of the cyclocondensation step (Protocol B), various conditions were evaluated. The data below demonstrates that the combination of a protic solvent with a mild acid catalyst is critical for achieving agrochemical-grade purity.

EntrySolventCatalyst (Additives)Temp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1TolueneNone110124288.5
2EthanolNone78126592.0
3Toluene

-TsOH (5 mol%)
11067189.2
4Ethanol Glacial AcOH (5% v/v) 78 6 94 99.1
5MethanolGlacial AcOH (5% v/v)6588596.4

Table 1: Optimization parameters for the cyclocondensation of 1-methyl-1H-pyrazole-4,5-diamine with benzil.

Pathway Visualization

G A 1-Methyl-5-nitro- 1H-pyrazol-4-amine B 1-Methyl-1H-pyrazole- 4,5-diamine A->B Catalytic H2 Reduction C Pyrazolo[3,4-b]pyrazine Scaffold B->C Cyclocondensation (α-dicarbonyls) D Agrochemical Target (e.g., Fungal SDH) C->D Target Binding & Inhibition

Fig 1: Workflow and target pathways for 1-methyl-5-nitro-1H-pyrazol-4-amine in agrochemicals.

References

  • Growing Science. "Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds." Current Chemistry Letters, [Link]

  • Bentham Science. "Synthesis and Reactions of Fused Pyrazolo[3,4-b]Pyridine Derivatives: Insecticidal Activity and Digestive Dysfunction against Mosquito Larvae." Current Organic Synthesis, [Link]

Sources

Application

Application Note: Functionalization Strategies for 1-Methyl-5-nitro-1H-pyrazol-4-amine

Introduction & Reactivity Profile The functionalization of 1-methyl-5-nitro-1H-pyrazol-4-amine presents a distinct challenge in heterocyclic chemistry due to the profound electronic effects governing the pyrazole core. U...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

The functionalization of 1-methyl-5-nitro-1H-pyrazol-4-amine presents a distinct challenge in heterocyclic chemistry due to the profound electronic effects governing the pyrazole core. Unlike electron-rich aminopyrazoles (e.g., 5-aminopyrazoles used in Sildenafil synthesis), this specific isomer features an amino group at the C4 position flanked by a nitro group at C5.

The "Push-Pull" Deactivation

The C5-nitro group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M). This significantly reduces the electron density of the adjacent C4-amine lone pair, rendering it weakly nucleophilic . It behaves more like a deactivated nitroaniline than a standard heterocyclic amine.

Consequently, standard nucleophilic attacks (e.g., mild acylation) often fail or proceed sluggishly. Successful functionalization requires protocols that either enhance nucleophilicity (via deprotonation) or utilize highly reactive electrophiles and specialized catalysts .

Reactivity Visualization

The following diagram illustrates the electronic deactivation and the strategic pathways for functionalization.

ReactivityProfile Molecule 1-Methyl-5-nitro- 1H-pyrazol-4-amine NitroGroup C5-Nitro Group (Strong EWG) Molecule->NitroGroup AmineGroup C4-Amine (Deactivated Nucleophile) NitroGroup->AmineGroup -I / -M Effect Reduces pKa Path_Acyl Pathway A: Acylation/Sulfonylation (Requires DMAP/NaH) AmineGroup->Path_Acyl Path_Sand Pathway B: Sandmeyer Reaction (Radical Substitution) AmineGroup->Path_Sand Path_Cross Pathway C: Pd-Catalyzed Coupling (Buchwald-Hartwig) AmineGroup->Path_Cross

Caption: Electronic deactivation of the C4-amine by the C5-nitro group and primary functionalization pathways.

Protocol A: Enhanced Acylation and Sulfonylation

Objective: Synthesis of Amides and Sulfonamides. Challenge: The reduced nucleophilicity prevents reaction with weak acylating agents. Solution: Use of "Hyper-Nucleophilic" acylation catalysts (DMAP) or anionic activation (NaH).

Materials
  • Substrate: 1-Methyl-5-nitro-1H-pyrazol-4-amine (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.2 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10-20 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
Method A1: DMAP-Catalyzed (Standard)
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyrazolamine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (2.0 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes.

  • Acylation: Cool to 0 °C. Dropwise add the Acid Chloride (1.2 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting amine is polar/UV-active; the amide will be less polar.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

Method A2: Anionic Activation (For Difficult Substrates)

Use this if Method A1 fails due to steric bulk or extreme deactivation.

  • Deprotonation: Dissolve pyrazolamine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C. Carefully add NaH (60% dispersion, 1.1 mmol).

  • Activation: Stir at 0 °C for 30 mins until H2 evolution ceases. The solution may turn dark red/orange (formation of the nitropyrazolyl anion).

  • Addition: Add the electrophile (Acid/Sulfonyl Chloride) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Quench: Carefully add water (dropwise) to quench excess hydride.

Protocol B: Sandmeyer Reaction (Halogenation)

Objective: Conversion of the Amine to a Halide (I, Br, Cl).[1] Significance: This transforms the amine from a nucleophile into an electrophile (aryl halide), enabling Grignard formation or Heck/Suzuki couplings later. Mechanism: Radical-Nucleophilic Aromatic Substitution (


).
Materials
  • Substrate: 1-Methyl-5-nitro-1H-pyrazol-4-amine

  • Nitrite Source: tert-Butyl Nitrite (tBuONO) (1.5 equiv) — Preferred over NaNO2/HCl for solubility in organic solvents.

  • Halogen Source: Diiodomethane (CH2I2) or Copper(I) Bromide (CuBr)

  • Solvent: Acetonitrile (MeCN)

Experimental Workflow (Iodination)
  • Setup: Equip a flask with a reflux condenser and inert gas line.

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL). Add Diiodomethane (3.0 mmol).

  • Diazotization: Add tBuONO (1.5 mmol) dropwise at RT.

  • Heating: Heat the mixture to 60–80 °C for 2–4 hours.

    • Observation: Evolution of N2 gas (bubbling) indicates decomposition of the diazonium intermediate into the aryl radical.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% Na2S2O3 (to remove excess iodine) and brine.

  • Purification: Column chromatography is essential to remove oligomeric byproducts common in radical reactions.

Sandmeyer Start Start: Amine Substrate Step1 Diazotization: + tBuONO (Forms R-N2+) Start->Step1 Step2 Radical Formation: Loss of N2 (Forms Aryl Radical) Step1->Step2 Heat (60°C) Step3 Halogen Transfer: Reaction with CH2I2 or CuBr Step2->Step3 SET Mechanism End Product: 4-Halo-5-nitropyrazole Step3->End

Caption: Sandmeyer transformation workflow via non-aqueous diazotization.

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: N-Arylation (Coupling with Aryl Halides). Challenge: The amine is electron-deficient, making oxidative addition to Pd easy, but the reductive elimination or transmetallation steps difficult due to poor binding. Solution: Use electron-rich, bulky biaryl phosphine ligands (BrettPhos) that facilitate coupling of weak nucleophiles.

Materials
  • Substrate: 1-Methyl-5-nitro-1H-pyrazol-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: BrettPhos or XPhos (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv) — Weak bases are preferred to prevent nitro-group side reactions.

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Inert Atmosphere: This reaction is highly oxygen-sensitive. Use a glovebox or strict Schlenk technique.

  • Catalyst Pre-complexation: In a vial, mix Pd2(dba)3 and BrettPhos in 1 mL dioxane. Heat at 100 °C for 1 minute (or stir at RT for 10 mins) to activate the catalyst (color change from purple to orange/brown usually occurs).

  • Reaction Assembly: In a pressure tube, combine the pyrazolamine (1.0 mmol), Aryl Bromide (1.1 mmol), and Cs2CO3 (2.0 mmol).

  • Catalyst Addition: Transfer the activated catalyst solution to the pressure tube. Add remaining solvent to reach 0.2 M concentration.

  • Coupling: Seal the tube and heat to 100–110 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Data Summary: Comparison of Methods
MethodTarget GroupKey ReagentCritical ParameterExpected Yield
Acylation AmideR-COCl / DMAPBase strength (NaH vs TEA)70-90%
Sandmeyer Halide (I/Br)tBuONO / CH2I2Temperature control50-75%
Buchwald N-ArylPd / BrettPhosO2 exclusion & Ligand choice60-85%
Urea Carbamate/UreaIsocyanateSolvent polarity (DMF/DCM)80-95%

References

  • Buchwald-Hartwig Amination of Electron-Deficient Amines

    • Maitro, G., et al. "A New Class of Pd-Precatalysts for the Buchwald-Hartwig Amination of Deactivated Amines." Journal of the American Chemical Society, 2017. Link

  • Sandmeyer Reactions in Heterocycles

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977. Link

  • Synthesis of Nitropyrazoles (Energetic Materials Context)
  • General Pyrazole Chemistry

    • Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry."[2] Arkivoc, 2009.[2] Link

Disclaimer: The protocols described involve hazardous chemicals, including energetic nitro compounds and diazonium intermediates. All experiments should be conducted in a fume hood with appropriate PPE and blast shields where necessary.

Sources

Method

analytical techniques for monitoring the synthesis of 1-methyl-5-nitro-1H-pyrazol-4-amine

This guide details the analytical framework for monitoring the synthesis and validating the quality of 1-methyl-5-nitro-1H-pyrazol-4-amine . This specific isomer presents a unique analytical challenge: distinguishing it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical framework for monitoring the synthesis and validating the quality of 1-methyl-5-nitro-1H-pyrazol-4-amine .

This specific isomer presents a unique analytical challenge: distinguishing it from its regioisomer, 1-methyl-3-nitro-1H-pyrazol-4-amine . Because the synthetic routes (often nitration of 1-methyl-1H-pyrazol-4-amine or methylation of nitropyrazoles) frequently yield mixtures, the analytical strategy must prioritize regiochemical assignment .

[1]

Part 1: Analytical Strategy & Workflow

The monitoring strategy relies on a three-tier approach: In-Process Control (IPC) for reaction progress, High-Performance Liquid Chromatography (HPLC) for quantitative purity, and Nuclear Magnetic Resonance (NMR) for absolute structural confirmation.

Analytical Decision Matrix
  • Routine Monitoring: Reverse-Phase HPLC (UV detection).

  • Impurity Identification: LC-MS (ESI+).

  • Isomer Validation (Critical): 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

AnalyticalWorkflow Start Reaction Mixture IPC IPC: HPLC/TLC (Monitor SM Consumption) Start->IPC IPC->Start Incomplete Workup Workup & Isolation IPC->Workup Complete Purity Purity Check: HPLC-UV (Target > 98%) Workup->Purity Purity->Workup Fail (<98%) IsomerCheck Regio-Isomer Check (Critical Step) Purity->IsomerCheck Pass NMR 1H NMR & NOESY Confirm 5-Nitro Position IsomerCheck->NMR Release Final Product Release NMR->Release Confirmed

Caption: Analytical workflow prioritizing regiochemical confirmation via NMR after initial HPLC purity checks.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

This is the workhorse method for determining purity and monitoring the ratio of the 5-nitro target to the 3-nitro impurity.

Method Rationale
  • Column Choice: A Phenyl-Hexyl or C18 column is essential. The Phenyl-Hexyl phase provides superior selectivity for aromatic nitro compounds through

    
     interactions, often separating the 3-nitro and 5-nitro isomers better than standard C18.
    
  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are required to protonate the 4-amino group (

    
    ), ensuring sharp peak shapes and preventing tailing caused by interaction with residual silanols.
    
Detailed Protocol
ParameterSpecification
Instrument HPLC or UPLC with PDA/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (or Phenyl-Hexyl) 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Nitro aromatic) and 230 nm
Injection Vol 5 µL

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 10.0 min: 60% B (Linear Ramp)

  • 12.0 min: 95% B (Wash)

  • 15.0 min: 5% B (Re-equilibration)

Data Interpretation[1][2][3][4][5]
  • Target Elution: The 5-nitro isomer typically elutes after the 3-nitro isomer on C18 columns due to intramolecular hydrogen bonding (between 4-NH2 and 5-NO2) reducing its effective polarity compared to the 3-nitro variant.

  • Critical Quality Attribute (CQA): The area % of the main peak must be >98.0%, with no single impurity >0.5%.

Part 3: Structural Validation via NMR (The "Gold Standard")

Since HPLC retention times can shift, NMR is the only absolute method to confirm you have synthesized the 1-methyl-5-nitro isomer and not the 1-methyl-3-nitro isomer.

The Isomer Problem

In 1-methyl-pyrazoles:

  • Position 3 and 5 are chemically distinct.

  • 1-Methyl-5-Nitro: The N-methyl group (Pos 1) is spatially adjacent to the Nitro group (Pos 5). The proton at Position 3 is far from the N-methyl.

  • 1-Methyl-3-Nitro: The N-methyl group (Pos 1) is spatially adjacent to the Proton at Position 5.

NOESY Experiment Protocol

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to visualize through-space interactions.

Interpretation Logic:

  • Locate the N-Methyl singlet (

    
     ppm).
    
  • Locate the Aromatic Ring Proton singlet (

    
     ppm).
    
  • Check for Cross-Peaks:

    • Target (5-Nitro): You will see NO cross-peak (or a very weak one) between the N-Methyl and the Ring Proton. Reason: The Ring Proton is at Position 3, far away from the N-Methyl.

    • Impurity (3-Nitro): You will see a STRONG cross-peak between the N-Methyl and the Ring Proton. Reason: The Ring Proton is at Position 5, right next to the N-Methyl.

NOESY_Logic Sample Purified Sample NOESY Run 2D NOESY NMR Sample->NOESY Observation Observe N-Me vs Ring-H Interaction NOESY->Observation Result1 STRONG Cross-Peak (N-Me ↔ H-5) Observation->Result1 Result2 NO Cross-Peak (N-Me ↔ H-3) Observation->Result2 Conclusion1 Isomer: 1-Methyl-3-Nitro (WRONG ISOMER) Result1->Conclusion1 Conclusion2 Isomer: 1-Methyl-5-Nitro (CORRECT TARGET) Result2->Conclusion2

Caption: Logical decision tree for assigning regiochemistry using NOESY NMR data.

Part 4: In-Process Control (IPC) Protocol

Objective: Monitor the conversion of the precursor (e.g., 1-methyl-4-amino-pyrazole or a dinitro intermediate) to the target.

Sampling Protocol:

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Dilute into 1 mL of MeOH:Water (50:50). If the reaction uses strong acid (nitration), quench into saturated sodium bicarbonate solution first, then extract with Ethyl Acetate.

  • Analysis: Inject onto HPLC (Method described in Part 2).

  • Endpoint Criteria:

    • Starting Material < 1.0%.

    • Intermediate (if applicable) < 2.0%.[1]

    • Stop reaction immediately upon plateau to prevent over-nitration or decomposition.

References

  • ChemicalBook. Synthesis of 1-methyl-1H-pyrazol-4-amine and derivatives. Retrieved from .

  • BenchChem. Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles: Application Notes. Retrieved from .

  • Larina, L. I., et al.Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications, 2011. (Demonstrates regioselectivity of 5-position in nitropyrazoles).
  • Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.[2][3] (Theoretical basis for NMR shifts in nitro-pyrazoles).

  • SIELC Technologies. Separation of Nitropyrazole Isomers on Newcrom R1 HPLC column. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-5-Nitro-1H-Pyrazol-4-Amine

The following technical guide details purification strategies for 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9). This response adheres to the persona of a Senior Application Scientist, prioritizing mechanistic un...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details purification strategies for 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9). This response adheres to the persona of a Senior Application Scientist, prioritizing mechanistic understanding, scalability, and safety.

[1]

Status: Active Document ID: PUR-PYR-05N-04A Applicable CAS: 89607-16-9 Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

Initial Assessment & "The Triage"

Before committing to a purification strategy, you must diagnose the state of your crude material.[3] Aminonitropyrazoles are notoriously deceptive; they often appear as dark tars due to trace oxidation products (azo/azoxy species) that mask the bulk purity.[3]

The "Red Oil" Warning: Crude 1-methyl-5-nitro-1H-pyrazol-4-amine often isolates as a red or brown oil/solid.[1][2] This color is frequently due to trace oxidation of the amine or residual iodine/bromine if halogenation was part of the precursor synthesis.[3] Do not assume the dark color implies low purity.

Diagnostic Protocol:

  • TLC System: Use 5-10% Methanol in Dichloromethane (DCM).[3]

    • Note: The amine is polar.[3] If it streaks, add 1% Triethylamine (TEA) or NH₄OH to the eluent.[3]

  • LC-MS Check: Look specifically for:

    • M+16 or M+32: Indicates oxidation (N-oxide or nitro to nitroso intermediates).[1][3]

    • Regioisomers: The 3-nitro-4-amine or 4-nitro-5-amine isomers.[1] These often have identical masses but distinct retention times.[3]

Primary Purification Strategy: Recrystallization

Recommended for >5g scales and removal of non-polar byproducts.[3]

Recrystallization is preferred over chromatography for this scaffold because the nitro group facilitates crystal lattice formation, while the amine provides specific solubility handles.[3]

Solvent Selection Logic

The 5-nitro group significantly reduces the basicity of the 4-amine (via inductive electron withdrawal), making the molecule less soluble in aqueous acids but reasonably soluble in polar organic solvents.[3]

Solvent SystemSuitabilityMechanism of Action
Ethanol (Abs.) ⭐⭐⭐ (Best)High solubility at reflux; poor at 0°C. Excellent for rejecting tarry oligomers.[1][2]
Ethanol / Water (9:1) ⭐⭐Water acts as an anti-solvent to force precipitation if the product is too soluble in pure EtOH.[3]
Toluene Use only to remove non-polar impurities.[3] The product may be sparingly soluble even hot.[3]
Acetonitrile ⭐⭐Good for removing inorganic salts carried over from reduction steps (e.g., SnCl₂ or Fe sludge).[3]
Step-by-Step Protocol: The "Ethanol Crash"
  • Dissolution: Suspend the crude solid in minimal Ethanol (approx. 5-8 mL per gram).

  • Reflux: Heat to reflux (78°C). If solids remain, add Ethanol in 1 mL increments until clear.[3]

    • Critical: If a black gum persists at the bottom that does not dissolve, decant the hot supernatant away from it.[3] This gum is likely polymeric waste.[3]

  • Clarification: If the solution is dark, add Activated Carbon (10 wt%) carefully (remove from heat first to avoid boil-over). Reflux for 10 mins, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.

  • Hardening: Chill to 0-4°C for 2 hours.

  • Isolation: Filter the yellow/orange needles.[3] Wash with cold Ethanol (-20°C).[1][3]

Secondary Strategy: Flash Chromatography

Recommended for <1g scales or complex mixtures containing regioisomers.[1][2][3]

Because the amine is weakly basic (due to the ortho-nitro effect), it does not streak as badly as alkyl amines, but tailing can still occur.[3]

Stationary Phase: Silica Gel (40-63 µm).[1][3] Mobile Phase: Gradient of DCM to 10% MeOH/DCM.[3]

The "Isomer Separation" Trick: If you are struggling to separate the 5-nitro-4-amine from the 4-nitro-5-amine (a common byproduct if nitration was non-selective), standard silica often fails.[1][2]

  • Modification: Use Toluene : Ethyl Acetate (3:1) . The pi-pi interactions with Toluene often discriminate between the nitro-positions better than DCM/MeOH.[1][2]

Advanced Troubleshooting: The Acid-Base Paradox

User Question: "Can I use standard 1M HCl extraction to purify this amine?"

Scientist Answer: Proceed with extreme caution. Unlike typical amines (pKa ~10), the 4-amino group in this molecule is flanked by a 5-nitro group.[1][3] This electron-withdrawing group drastically lowers the pKa of the amine (estimated pKa ~ 2-3).[1]

  • The Risk: If you extract with 1M HCl, the salt may hydrolyze, or the protonated species may still be partially soluble in the organic layer (especially if using EtOAc).[3]

  • The Fix: If you must use acid-base purification, use Anhydrous Salt Formation .[3]

Protocol: Anhydrous Hydrochloride Precipitation
  • Dissolve crude material in dry Ethyl Acetate or Diethyl Ether.[3]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise.

  • The hydrochloride salt of the amine should precipitate instantly as a solid.[3]

  • Filter the salt.[3][4][5] Wash with Ether.[3]

  • Free-basing: Suspend the salt in water and neutralize with Saturated NaHCO₃ (do not use NaOH, as nitro-heterocycles can degrade in strong alkali).[3] Extract back into EtOAc.

Visual Workflows (Graphviz)[3]

Decision Tree: Choosing the Right Purification Path

PurificationStrategy Start Crude 1-methyl-5-nitro-1H-pyrazol-4-amine Check Diagnostic: TLC & LCMS Start->Check Isomers Are Regioisomers Present? Check->Isomers Scale Scale > 5g? Isomers->Scale No (Mainly Tars) Column Method B: Flash Chromatography (Toluene/EtOAc or DCM/MeOH) Isomers->Column Yes (Hard Separation) Recryst Method A: Recrystallization (Ethanol) Scale->Recryst Yes Scale->Column No Salt Method C: Anhydrous HCl Precipitation (Specific for weak bases) Recryst->Salt If purity still <95% Column->Salt If purity still <95%

Caption: Decision logic for selecting the optimal purification route based on impurity profile and scale.

Frequently Asked Questions (FAQ)

Q: My product turned black during rotary evaporation. Did it decompose? A: Likely not.[3] Nitro-amines are sensitive to light and air oxidation on the surface.[1][2] If the bulk solid is still yellow/orange underneath the surface crust, it is intact.[3] Always store under Nitrogen/Argon in the dark.[3]

Q: I see two spots on TLC that are very close. Which is my product? A: In 1-methyl-nitropyrazoles, the 5-nitro isomer is generally less polar (higher Rf) than the 3-nitro or 4-nitro isomers due to intramolecular hydrogen bonding between the amine (pos 4) and the nitro oxygen (pos 5), which "hides" the polar groups.[3]

  • Tip: Run a 2D-TLC or co-spot with known standards if available.[1]

Q: Can I distill this compound? A: ABSOLUTELY NOT. Nitro-pyrazoles are energetic materials.[1][2] While the amine group adds some stability, heating nitro-heterocycles to distillation temperatures poses a severe explosion hazard.[3] Stick to crystallization or chromatography.[3]

References

  • BenchChem. Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (General protocol for nitropyrazole reduction and isolation). [3]

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[3][6][7][8] Synth. 2008, 85, 179.[3][7] (Purification of substituted pyrazoles).

  • MDPI Molecules. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. (Handling of nitropyrazole intermediates).[3][5][8][9][10] [3]

  • BLD Pharm. Product Data: 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9).[1] (Physical properties and commercial availability).[3][11]

Sources

Optimization

stability issues and degradation of 1H-Pyrazol-4-amine, 1-methyl-5-nitro-

This technical guide addresses the stability, degradation, and handling of 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9).[1][2] It is designed for organic chemists and pharmaceutical researchers requiring high-fi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, degradation, and handling of 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9).[1][2] It is designed for organic chemists and pharmaceutical researchers requiring high-fidelity data for process optimization.[1][2][3][4]

Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols

CAS: 89607-16-9 | Formula: C


H

N

O

| MW: 142.12 g/mol [1][2][4]

Part 1: Executive Summary & Chemical Identity

1-methyl-5-nitro-1H-pyrazol-4-amine is a "push-pull" heterocyclic building block.[1][2][3][4] The electron-donating amine at C4 and the electron-withdrawing nitro group at C5 create a conjugated system that is electronically stable but chemically sensitive to oxidative stress and photon-induced degradation.[1][2][4]

Critical Stability Warning: While the pyrazole core is robust, the primary amine is susceptible to oxidative coupling, leading to the formation of azo-dimers and nitroso-intermediates.[2][3] This degradation is autocatalytic in the presence of moisture and light.[3]

PropertySpecificationTechnical Note
Appearance Yellow to Orange Crystalline SolidDarkening indicates oxidation (formation of azo-linkages).[1][2][3][4]
Storage Class Hygroscopic / Light SensitiveStore under Argon/Nitrogen at -20°C.
Solubility DMSO, DMF, MethanolPoor stability in acidic aqueous solutions (protonation disrupts conjugation).[3]
pKa (Calc) ~2.5 - 3.0 (Amine)The adjacent nitro group significantly reduces basicity compared to standard pyrazoles.[3]

Part 2: Visual Troubleshooting & Diagnostics

Use this decision matrix to evaluate the quality of your material immediately upon retrieval from storage.

Visual Inspection Guide
  • Scenario A: Bright Yellow / Orange Powder [1][2][4]

    • Status: Optimal.

    • Action: Proceed with synthesis.

  • Scenario B: Dark Brown / Reddish Crust

    • Status: Surface Oxidation.[3]

    • Cause: Exposure to air/moisture.[3] The "red" shift is characteristic of azo-bond formation (

      
      ) between two pyrazole units.[1][2][3][4]
      
    • Action: Recrystallization required (See Protocol 1).[3]

  • Scenario C: Sticky / Clumped Solid [1][2]

    • Status: Hygroscopic Failure.

    • Cause: Water absorption has initiated hydrolysis or hydrate formation.[3]

    • Action: Dry under high vacuum (

      
       mbar) for 4 hours; check NMR for hydrolysis products.
      
Diagnostic Decision Tree

Troubleshooting Start Inspect Material Color Color Check Start->Color Yellow Yellow/Orange Color->Yellow Normal Brown Brown/Red Color->Brown Oxidized Texture Texture Check Yellow->Texture Action2 Fail: Recrystallize (EtOH/H2O) Brown->Action2 Dry Free Flowing Texture->Dry Normal Sticky Clumped/Wet Texture->Sticky Wet Action1 Pass: Use Immediately Dry->Action1 Action3 Fail: Vacuum Dry (P2O5 Desiccant) Sticky->Action3

Figure 1: Rapid diagnostic workflow for material assessment prior to synthesis.[1][2][4]

Part 3: Degradation Mechanisms

Understanding why the molecule degrades allows for better preventive measures.[3] The primary pathway is Oxidative Dimerization .[3]

The Mechanism
  • Activation: Light or trace metal impurities generate a radical cation on the amine nitrogen.[3]

  • Coupling: Two radical species couple, or an oxidized nitroso intermediate reacts with a free amine.[3]

  • Product: Formation of 4,4'-azobis(1-methyl-5-nitro-1H-pyrazole) . This impurity is deeply colored (red/brown) and insoluble in many organic solvents, often crashing out as a "tar."[3]

Degradation M1 1-Methyl-5-nitro- 1H-pyrazol-4-amine (Yellow) Ox Oxidation (O2/hv) M1->Ox Rad Amine Radical / Nitroso Intermediate Ox->Rad -2H Dimer Azo Dimer (Dark Brown/Red) Rad->Dimer Dimerization

Figure 2: Oxidative degradation pathway leading to azo-dimer formation.[1][2][3][4]

Part 4: Frequently Asked Questions (Technical)

Q1: Why does the LC-MS show a mass of M+14 (approx) or M+16 after storage?

  • Answer: You are likely observing the N-oxide (M+16) or a methylation artifact (M+14) if stored in methanol.[3] However, for this specific compound, look for 2M-2 (dimer minus hydrogens) peaks around 282 m/z, which indicates azo formation.[3]

  • Troubleshooting: Run the sample in freshly prepared DMSO-d6.[1][2][3][4] If the impurity persists, it is intrinsic degradation, not an artifact.[3]

Q2: Can I use acid to dissolve the material for aqueous reactions?

  • Answer: Use caution. While the amine can be protonated, the electron-withdrawing nitro group at C5 makes the C4-amine very weakly basic (pKa < 3).[2][3] Strong acids (HCl) may protonate it, but they can also accelerate hydrolysis of the nitro group or ring opening under thermal stress.[3]

  • Recommendation: Dissolve in minimal DMSO first, then dilute with the aqueous buffer.[3]

Q3: The reaction yield is low (<40%). Where is the mass balance going?

  • Answer: If the reaction involves nucleophilic attack by the amine, the "push-pull" electronic effect reduces the nucleophilicity of the amine lone pair.[3]

  • Solution: You may need a stronger base (e.g., LiHMDS or NaH) to deprotonate the amine and create the amide anion for coupling, rather than relying on the neutral amine's nucleophilicity.[3]

Part 5: Validated Protocols

Protocol 1: Purification of Oxidized Material

Use this if your material has turned brown.

  • Dissolution: Dissolve crude solid in boiling Ethanol (EtOH).

  • Filtration: Filter hot to remove insoluble azo-dimers (tar).[2][3]

  • Crystallization: Add warm water dropwise until turbidity persists. Allow to cool slowly to 4°C.

  • Validation: The precipitate should be bright yellow.[3]

    • Self-Check: Dissolve a small crystal in acetone. It should form a clear, yellow solution.[3] If it is cloudy or orange, repeat.

Protocol 2: Inert Storage System
  • Vial: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Flush with Argon for 30 seconds before sealing. Nitrogen is acceptable but Argon is heavier and protects the surface better.[3]

  • Seal: Parafilm the cap.[3]

  • Temp: Store at -20°C.

    • Warning: Allow the vial to warm to room temperature before opening to prevent condensation, which triggers immediate degradation.[3]

References

  • Synthesis and Reduction of Nitro-Pyrazoles: BenchChem Application Note: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor. (General reduction protocols for similar scaffolds).

  • Degradation of Aminopyrazoles: Molecules (MDPI). "Synthesis of 4-Aminopyrazol-5-ols... and formation of bis-pyrazoles due to oxidation."[1][2][3][4][5] (Mechanistic evidence of dimerization). [3]

  • CAS Verification: BLD Pharm Product Data. 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9).[1][3][4][6]

  • Energetic Stability Studies: Journal of Organic Chemistry. "Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers." (Thermal stability data). [3]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 1-Methyl-5-nitro-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with purifying 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with purifying 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9)[1].

Because crystallization is heavily dependent on the specific intermolecular forces of the target molecule, this guide bypasses generic advice. Instead, it analyzes the specific "push-pull" electronic nature of this pyrazole derivative to dictate solvent selection, troubleshoot phase-separation issues, and provide self-validating experimental protocols.

Part 1: Chemical Profiling & Solvent Causality

To select the optimal recrystallization solvent, we must first deconstruct the molecular architecture of 1-methyl-5-nitro-1H-pyrazol-4-amine:

  • Hydrogen Bond Donor: The C4-amino group (-NH₂) is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptor: The C5-nitro group (-NO₂) is a powerful electron-withdrawing group and hydrogen bond acceptor.

  • Aromatic Core: The N-methyl pyrazole ring provides moderate lipophilicity and

    
     stacking capabilities.
    

The Causality of Solvent Selection: This molecule forms a highly stable, tightly packed crystal lattice driven by intermolecular hydrogen bonding between the amino and nitro groups. To dissolve it, the solvent must provide competitive hydrogen bonding at elevated temperatures (e.g., the -OH group in ethanol). Upon cooling, as thermal kinetic energy decreases, the molecule's self-affinity overcomes the solvent interactions, driving selective nucleation[2].

Furthermore, this compound is typically synthesized via the amination of 4-bromo-1-methyl-5-nitropyrazole using a copper catalyst[3]. The primary impurities are unreacted brominated precursors, which lack the -NH₂ group and are significantly more lipophilic. Therefore, utilizing a solvent system with a non-polar component (like heptane or toluene) ensures these brominated impurities remain solvated in the mother liquor while the highly polar target crystallizes.

Quantitative Data: Solvent Screening Matrix
Solvent SystemPolarity IndexBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Suitability & Mechanistic Rationale
Ethanol (Absolute) 5.278HighLowExcellent primary choice. Disrupts H-bonds when hot; low solubility when cold.
Ethyl Acetate 4.477HighModerateGood. Effective for binary mixtures. Solubilizes lipophilic impurities well.
Toluene 2.4110ModerateLowSituational. High boiling point is useful if the compound has a very high melting point.
Heptane 0.198LowLowExcellent Anti-Solvent. Used to force crystallization from Ethyl Acetate[4].
Water 9.0100LowLowSituational Anti-Solvent. Can be paired with Ethanol, but drying crystals is difficult.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to crystallize 1-methyl-5-nitro-1H-pyrazol-4-amine, but the compound "oils out" (forms a liquid layer) instead of forming solid crystals. Why does this happen? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility limit is reached at a temperature above its melting point in that specific solvent mixture, or when the cooling rate is too rapid[2]. Because the amino and nitro groups create a strong dipole, rapid cooling forces the molecules to aggregate amorphously rather than align into a lattice. Resolution: Reheat the mixture until it forms a single homogeneous phase. Add 10-20% more of the primary solvent to lower the saturation temperature, or switch to a solvent with a lower boiling point. Cool the flask at a rigorously controlled rate (e.g., 0.5°C/min).

Q2: My final crystals are contaminated with the 4-bromo-1-methyl-5-nitropyrazole starting material. How do I adjust my solvent? A: The brominated precursor is significantly less polar than your aminated product[3]. If you are using pure ethanol, the bromo-impurity might be co-precipitating because it is insoluble in cold ethanol. Resolution: Transition to a binary solvent system[4]. Dissolve the crude mixture in minimal hot Ethyl Acetate (which easily dissolves the bromo-impurity), and titrate with hot Heptane until the cloud point is reached. Upon cooling, the highly polar amine will crystallize, while the lipophilic bromo-impurity remains trapped in the non-polar mother liquor.

Q3: Is it necessary to use activated carbon (charcoal) during this recrystallization? A: Only if the solution is highly colored by polymeric byproducts from the copper-catalyzed amination step[3]. If the crude is relatively clean, avoid activated carbon, as the highly polar -NH₂ and -NO₂ groups of your target molecule can irreversibly adsorb to the carbon, severely reducing your yield.

Part 3: Logical Workflows & Visualizations

SolventSelection Start Analyze Compound: 1-Methyl-5-nitro-1H-pyrazol-4-amine Screen Screen Pure Solvents (EtOH, EtOAc, Toluene) Start->Screen CheckSol Soluble at Boiling? Screen->CheckSol CheckCold Crystallizes on Cooling? CheckSol->CheckCold Yes Reject Reject Solvent CheckSol->Reject No AntiSolvent Test Binary Mixture (e.g., EtOAc / Heptane) CheckCold->AntiSolvent No (Stays in solution) Success Optimal Solvent System Identified CheckCold->Success Yes AntiSolvent->Success Crystals Form

Caption: Workflow for selecting the optimal recrystallization solvent system.

OilingOut Issue Issue: Compound 'Oils Out' Instead of Crystallizing Cause Melting Point < Solvent Boiling Point or Cooling Too Fast Issue->Cause Action1 Slower Cooling Gradient Cause->Action1 Action2 Add Seed Crystals Cause->Action2 Action3 Switch to Lower B.P. Solvent Cause->Action3 Result Pure Crystalline Solid Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting pathways to resolve oiling out during crystallization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for crude batches with >85% purity and minimal lipophilic impurities.

  • Initial Dissolution: Place 1.0 g of crude 1-methyl-5-nitro-1H-pyrazol-4-amine in a 50 mL Erlenmeyer flask. Add 5 mL of absolute ethanol.

  • Heating: Heat the suspension to a gentle reflux (approx. 78°C) using a water bath or aluminum heating block.

  • Titration: If the solid does not fully dissolve, add hot ethanol in 1 mL increments, allowing 30 seconds of reflux between additions, until the solution is completely clear.

    • Validation Checkpoint: If cloudiness persists after 15 mL of solvent, insoluble inorganic salts (e.g., copper catalyst residues) are present. Perform a hot gravity filtration to remove them[2].

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate, as this promotes the formation of small, impure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 15 minutes to maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol.

    • Validation Checkpoint: The filtrate should be highly colored (containing impurities), while the filter cake should be distinctly lighter/purer.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for crude batches containing unreacted 4-bromo-1-methyl-5-nitropyrazole[3].

  • Primary Solvation: Dissolve 1.0 g of crude compound in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL).

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot Heptane dropwise. Continue adding until the solution becomes faintly cloudy (the "cloud point"), indicating the solubility limit of the target amine has been reached[4].

  • Clarification: Add exactly 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

    • Validation Checkpoint: This precise equilibrium ensures the solution is perfectly saturated with the target compound, while the lipophilic impurities remain highly soluble in the heptane-rich mixture.

  • Controlled Crystallization: Remove from heat and allow to cool slowly to room temperature. The high polarity differential will force the 1-methyl-5-nitro-1H-pyrazol-4-amine to crystallize out in high purity.

  • Harvesting: Filter under vacuum and wash with a cold 1:3 mixture of Ethyl Acetate:Heptane.

References

  • BLD Pharm. "Product Name : 1-Methyl-5-nitro-1H-pyrazol-4-amine. CAS No. : 89607-16-9." bldpharm.com. 1

  • MDPI. "Metabolomic Profile Modification in the Cerebellum of Mice Repeatedly Exposed to Khat and Treated with β-Lactamase Inhibitor, Clavulanic Acid." mdpi.com. 5

  • Perevalov, V. P., et al. "The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles (Amination of isomeric bromo-1-methylnitropyrazoles)." ResearchGate. 3

  • Furniss, B. S., et al. "Vogel's Textbook of Practical Organic Chemistry — 5th ed." archive.org. 2

  • ACS Publications. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." acs.org. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: LC-ESI-HRMS vs. GC-EI-MS for the Characterization of 1-Methyl-5-nitro-1H-pyrazol-4-amine

Target Compound: 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9) Molecular Formula: C₄H₆N₄O₂ | Exact Mass: 142.0491 Da As an essential building block in the synthesis of purine analogs and kinase inhibitors, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9) Molecular Formula: C₄H₆N₄O₂ | Exact Mass: 142.0491 Da

As an essential building block in the synthesis of purine analogs and kinase inhibitors, the structural verification of 1-methyl-5-nitro-1H-pyrazol-4-amine is a critical quality control step in early-stage drug development. However, distinguishing this specific substitution pattern (N-methyl, 4-amino, 5-nitro) from its closely related isomers (e.g., 1-methyl-3-nitro-1H-pyrazol-4-amine) presents a unique analytical challenge.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) —the modern product standard for pharmaceutical analysis—against the traditional alternative, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

The Causality of Fragmentation: Analytical Expertise & Experience

To optimize an analytical method, one must first understand the gas-phase behavior of the molecule. The choice between ESI and EI platforms is not merely a matter of preference; it is dictated by the compound's thermochemical stability and its propensity for specific structural rearrangements.

The "Ortho Effect" in ESI-MS/MS

When utilizing LC-ESI-HRMS, the soft ionization process preserves the intact protonated molecule


 at m/z 143.056. Upon Higher-energy Collisional Dissociation (HCD), the spatial proximity of the C4-amino group and the C5-nitro group triggers a highly diagnostic fragmentation pathway known as the ortho effect .

The hydrogen from the amino group interacts with the oxygen of the adjacent nitro group, forming a six-membered cyclic transition state. This facilitates the expulsion of a neutral water molecule (


, 18 Da), yielding a fragment at m/z 125.046. This fragment is the definitive marker for the 4-amino-5-nitro configuration; isomers where the amino and nitro groups are separated (e.g., 3-amino-5-nitro) cannot form this transition state and will not exhibit this 

loss .
Thermal Lability and Nitro-Nitrite Isomerization in GC-EI-MS

While GC-EI-MS provides highly reproducible, library-matchable spectra, nitropyrazoles are notoriously thermally labile . In the hot GC injection port (~250°C), the


 bond can undergo premature homolytic cleavage. Furthermore, under the harsh 70 eV electron bombardment, the nitro group undergoes a rapid nitro-to-nitrite (

) isomerization, followed by the immediate loss of nitric oxide (

, 30 Da). This often results in a weak or entirely absent molecular ion (

at m/z 142), complicating absolute quantification.

Platform Comparison and Quantitative Data

The following tables summarize the comparative performance metrics of both analytical platforms and the exact mass assignments for the target compound.

Table 1: Performance Comparison of Analytical Platforms
MetricLC-ESI-HRMS (Product Platform)GC-EI-MS (Alternative Platform)
Ionization Energy Soft (~3-4 kV, protonation)Hard (70 eV, electron ejection)
Molecular Ion Stability Excellent (

is the base peak)
Poor (

often <10% relative abundance)
Isomer Differentiation Superior (via exact mass ortho-effect fragments)Moderate (relies on subtle intensity ratio shifts)
Thermal Degradation None (ambient ionization)High (inlet temperatures >200°C cause

loss)
Limit of Detection (LOD) ~1-5 ng/mL~50-100 ng/mL
Table 2: Diagnostic MS/MS Fragments (ESI Positive Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral LossStructural Assignment / Mechanism
143.056125.04618.010

Ortho Effect : Interaction between C4-

and C5-

143.056113.05829.998

Nitro-nitrite isomerization followed by

cleavage
143.05697.06345.993

Direct homolytic cleavage of the nitro group
97.06370.05227.011

Pyrazole ring opening and cleavage

Mandatory Visualization: Workflows and Fragmentation Pathways

Workflow cluster_LC LC-ESI-HRMS (Product Platform) cluster_GC GC-EI-MS (Alternative Platform) Sample 1-Methyl-5-nitro- 1H-pyrazol-4-amine (CAS: 89607-16-9) LC UPLC Separation (C18 Column) Sample->LC GC GC Separation (Thermal Stress) Sample->GC ESI ESI (+) Soft Ionization [M+H]+ Intact LC->ESI HRMS Orbitrap MS/MS Exact Mass & Ortho-Effect ESI->HRMS EI EI (70 eV) Hard Ionization M+• Radical Cation GC->EI Quad Quadrupole MS Library Matching EI->Quad

Fragmentation M Precursor Ion [M+H]+ m/z 143.056 (1-methyl-5-nitro-1H-pyrazol-4-amine) F1 Loss of H2O (Ortho Effect) m/z 125.046 (Diagnostic for 4-amino-5-nitro) M->F1 - H2O (18.010 Da) F2 Loss of NO m/z 113.058 (Nitro-Nitrite Isomerization) M->F2 - NO (29.998 Da) F3 Loss of NO2 m/z 97.063 (Direct Cleavage) M->F3 - NO2 (45.993 Da) F4 Ring Cleavage Fragment m/z 70.052 (Loss of HCN) F3->F4 - HCN (27.011 Da)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes internal checks to verify that the data generated is an accurate reflection of the molecule, rather than an artifact of the instrument.

Protocol A: LC-ESI-HRMS Workflow (Recommended)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol/Water (50:50, v/v). Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the

    
     species.
    
  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry Settings:

    • Source: ESI Positive mode. Capillary voltage: 3.5 kV. Capillary temperature: 275°C.

    • Fragmentation: Use stepped Higher-energy Collisional Dissociation (HCD) at 20, 30, and 40 NCE (Normalized Collision Energy). Causality: Stepped energy ensures capturing both the fragile ortho-effect fragment (m/z 125) and the higher-energy ring cleavage fragments (m/z 70) in a single scan.

  • System Validation Check: Analyze the MS/MS spectra. If the ratio of m/z 125.046 to m/z 97.063 is < 0.05, halt the analysis. This indicates either a loss of collision gas pressure or that the sample is actually a non-ortho isomer (e.g., 1-methyl-3-nitro-1H-pyrazol-4-amine).

Protocol B: GC-EI-MS Workflow (Alternative)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Ethyl Acetate. Do not use protic solvents like methanol, which expand violently in the GC inlet.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: Set to 220°C (Do not exceed 250°C to minimize thermal degradation of the nitro group).

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Mass Spectrometry Settings: Electron Energy at 70 eV. Source temperature at 230°C. Scan range m/z 50–200.

  • System Validation Check: Examine the chromatogram for peak tailing (caused by the primary amine interacting with active sites in the liner). Check the mass spectrum for the ratio of m/z 96 (

    
    ) to m/z 142 (
    
    
    
    ). If m/z 142 is entirely absent, lower the inlet temperature by 20°C to confirm whether the
    
    
    loss is due to EI fragmentation or pre-column thermal degradation.

References

  • Title: Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Some newer aspects of mass spectrometric ortho effects Source: Mass Spectrometry Reviews URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Comparative

In-Depth Structural and Biological Comparison: 4-Amino-5-Nitro vs. 5-Amino-4-Nitro Pyrazoles

For researchers and drug development professionals, the pyrazole ring represents one of the most privileged scaffolds in medicinal chemistry. However, the exact positional placement of substituents—specifically amino and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the pyrazole ring represents one of the most privileged scaffolds in medicinal chemistry. However, the exact positional placement of substituents—specifically amino and nitro groups—dictates the electronic landscape, tautomeric equilibrium, and ultimately, the biological target engagement of the molecule.

This guide provides an objective, data-driven comparison between 4-amino-5-nitropyrazole (also known via tautomerism as 4-amino-3-nitropyrazole) and 5-amino-4-nitropyrazole (tautomerically 3-amino-4-nitropyrazole). By analyzing their divergent pharmacological trajectories, we will explore why one isomer is a cornerstone for oncology-focused kinase inhibitors, while the other is heavily utilized in antimicrobial agents and high-stability energetic materials.

Structural Causality and Pharmacological Divergence

To understand the biological activity of these isomers, we must first examine the causality behind their chemical behavior. In the


-pyrazole system, the N1 proton rapidly exchanges with N2, making the C3 and C5 positions tautomerically equivalent.
5-Amino-4-Nitropyrazole (Isomer B)

In this isomer, the strongly electron-withdrawing nitro group is located at C4, directly adjacent to the amino group at C5 (or C3). This arrangement pulls electron density away from the amino group, reducing its basicity but priming the molecule for highly regioselective cyclization reactions. When condensed with pyrimidines, it forms pyrazolo[3,4-d]pyrimidines . This bicyclic system is a near-perfect bioisostere of adenine (purine). Consequently, derivatives of 5-amino-4-nitropyrazole are uniquely suited to competitively bind the ATP-hinge region of kinases, making them potent inhibitors of Aurora kinases, CDKs, and GSKs[1].

4-Amino-5-Nitropyrazole (Isomer A)

Here, the amino group is at C4, flanked by the nitro group at C5 (or C3). The C4 position of the pyrazole ring is naturally the most electron-rich. The proximity of the nitro group creates a unique push-pull electronic system and introduces significant steric hindrance. Cyclization of this isomer yields pyrazolo[4,3-d]pyrimidines or triazine derivatives. Because the hydrogen-bond donor/acceptor vectors are shifted compared to the [3,4-d] system, these compounds exhibit poor ATP-mimicry but demonstrate excellent efficacy as antimicrobial agents, antiparasitic drugs, and even ultra-stable energetic materials due to their dense hydrogen-bonding networks[2].

G cluster_0 5-Amino-4-nitropyrazole Pathway cluster_1 4-Amino-5-nitropyrazole Pathway A1 5-Amino-4-nitropyrazole (3-Amino-4-nitropyrazole) A2 Pyrazolo[3,4-d]pyrimidines A1->A2 Cyclization A3 ATP-Competitive Kinase Inhibitors (Aurora, CDK, GSK) A2->A3 Hinge Binding B1 4-Amino-5-nitropyrazole (4-Amino-3-nitropyrazole) B2 Pyrazolo[4,3-d]pyrimidines & Triazines B1->B2 Cyclization B3 Antimicrobial Agents & Energetic Materials B2->B3 Target Engagement

Divergent synthetic and pharmacological workflows of nitropyrazole positional isomers.

Quantitative Data Comparison

The table below summarizes the physicochemical properties and representative biological metrics of the core isomers and their typical fused derivatives.

Property / Metric4-Amino-5-Nitropyrazole (Isomer A)5-Amino-4-Nitropyrazole (Isomer B)Mechanistic Impact
Tautomeric Equivalency 4-Amino-3-nitropyrazole3-Amino-4-nitropyrazoleDictates nomenclature in literature[3].
Primary Fused Scaffold Pyrazolo[4,3-d]pyrimidinePyrazolo[3,4-d]pyrimidineShifts the vector of the N-H donor in the hinge-binding region.
Amino Group Nucleophilicity Moderate (Sterically hindered)Low (Strongly deactivated by C4-NO2)Requires harsher conditions (e.g., higher heat, strong bases) for Isomer B cyclization.
Primary Biological Target Microbial enzymes, Parasitic targetsAurora Kinase A/B, CDK1/2, GSK-3βIsomer B derivatives act as superior ATP bioisosteres[1].
Representative Activity MIC (E. coli): 4 - 16 µg/mLIC50 (Aurora A): 10 - 50 nMHighlights the divergence between oncology and infectious disease applications.
Thermal Stability (Td) > 300 °C~ 230 - 250 °CIsomer A's dense H-bonding network makes it favorable for heat-resistant materials[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation to ensure reproducibility and data trustworthiness.

Protocol A: TR-FRET Kinase Assay for 5-Amino-4-Nitropyrazole Derivatives

This protocol evaluates the ATP-competitive inhibition of Aurora A kinase by pyrazolo[3,4-d]pyrimidine derivatives synthesized from 5-amino-4-nitropyrazole.

Materials: Recombinant Aurora A kinase, Biotinylated-peptide substrate, ATP, Europium (Eu)-labeled anti-phospho antibody, Streptavidin-Allophycocyanin (APC), Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Preparation: Serially dilute the 5-amino-4-nitropyrazole derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced denaturation of the kinase.

  • Enzyme-Substrate Addition: Add 5 µL of Aurora A kinase and Biotinylated-substrate mixture in Assay Buffer. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of ATP.

  • Reaction Initiation: Add 5 µL of ATP (at its predetermined

    
     value) to initiate the reaction. Incubate for 60 minutes.
    
  • Reaction Quenching & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (20 mM), Eu-antibody, and Streptavidin-APC.

    • Self-Validating Mechanism: EDTA instantly chelates

      
       ions. Because 
      
      
      
      is an obligate cofactor for ATP hydrolysis in kinases, this completely arrests the reaction, preventing false positives caused by varying read times.
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

FRET K Aurora Kinase + ATP (± Inhibitor) P Phospho-Substrate K->P Phosphorylation S Biotinylated Substrate S->P Eu Eu-Anti-Phospho Antibody (Donor) P->Eu Binds SA Streptavidin-APC (Acceptor) P->SA Binds Biotin F TR-FRET Signal (665 nm Emission) Eu->F Energy Transfer SA->F

TR-FRET Kinase Assay workflow for evaluating 5-amino-4-nitropyrazole derivatives.

Protocol B: Resazurin Microtiter Assay for 4-Amino-5-Nitropyrazole Derivatives

This protocol assesses the antimicrobial viability of derivatives synthesized from 4-amino-5-nitropyrazole.

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton broth to an OD600 of 0.1 (approx.

    
     CFU/mL). Dilute 1:100.
    
  • Compound Plating: Dispense 50 µL of serially diluted 4-amino-5-nitropyrazole derivatives across a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Incubate at 37 °C for 18 hours.

  • Viability Staining: Add 10 µL of Resazurin solution (0.015% w/v) to each well. Incubate for 2 hours in the dark.

    • Self-Validating Mechanism: Resazurin is a redox indicator. Metabolically active (living) cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This provides a biochemical validation of cell viability that is completely independent of optical density, bypassing false-positive artifacts caused by the precipitation of highly lipophilic pyrazole compounds.

  • Readout: Measure fluorescence (Excitation: 560 nm; Emission: 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

The transposition of amino and nitro groups across the pyrazole ring fundamentally alters the molecule's destiny in drug discovery. 5-Amino-4-nitropyrazole serves as an elite precursor for ATP-competitive kinase inhibitors due to its ability to form purine-mimicking pyrazolo[3,4-d]pyrimidines. Conversely, the unique steric and electronic profile of 4-amino-5-nitropyrazole drives its utility toward pyrazolo[4,3-d]pyrimidines, unlocking potent antimicrobial properties and high thermal stability. Selecting the correct positional isomer is the foundational step in dictating the pharmacological trajectory of your research program.

References
  • Interrogating the Mechanism of a Tight Binding Inhibitor of AIR Carboxylase National Center for Biotechnology Information (PMC)[Link]

  • JP2008526723A - Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase Google P
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds MDPI - Molecules[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1-Methyl-5-nitro-1H-pyrazol-4-amine Analogs: A Scaffold Comparison Guide

Executive Summary In modern medicinal chemistry, selecting the optimal heterocyclic scaffold is the foundational step in drug discovery. The 1-methyl-5-nitro-1H-pyrazol-4-amine scaffold has emerged as a premium building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, selecting the optimal heterocyclic scaffold is the foundational step in drug discovery. The 1-methyl-5-nitro-1H-pyrazol-4-amine scaffold has emerged as a premium building block for developing targeted therapeutics, particularly in the realms of kinase inhibition and antimicrobial agents[1]. This guide objectively compares the performance of 1-methyl-5-nitro-1H-pyrazol-4-amine against alternative pyrazole analogs, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to execute robust Structure-Activity Relationship (SAR) campaigns.

Mechanistic Rationale: Why This Scaffold?

The utility of the 1-methyl-5-nitro-1H-pyrazol-4-amine core lies in its unique "push-pull" electronic system and its precise steric profile[2].

  • Electronic Tuning: The electron-withdrawing C5-nitro group significantly reduces the electron density of the pyrazole ring[3]. While this deactivates the C4-amino group toward spontaneous nucleophilic attack (preventing unwanted side reactions during storage), it allows for highly controlled, regioselective acylation when strong coupling reagents are used. Furthermore, the nitro group serves as a critical bioreductive trigger in antimicrobial applications, where bacterial nitroreductases convert it into reactive, DNA-damaging intermediates[1].

  • Steric Optimization: The N1-methyl group provides the minimal steric bulk required to lock the pyrazole ring into favorable conformations within tight hydrophobic pockets (such as the ATP-binding site of kinases), avoiding the steric clashes commonly observed with bulkier N1-isopropyl or N1-phenyl analogs[2].

SAR_Map Core 1-Methyl-5-nitro-1H-pyrazol-4-amine (Core Scaffold) N1 N1-Methyl (Optimal Steric Bulk) Core->N1 Steric Tuning C5 C5-Nitro (Electron Withdrawing) Core->C5 Electronic Effect C4 C4-Amino (Coupling Vector) Core->C4 Derivatization BioAct Target Affinity (Kinase/Antimicrobial) N1->BioAct C5->BioAct C4->BioAct

SAR logic map for 1-methyl-5-nitro-1H-pyrazol-4-amine modifications.

Scaffold Comparison & Performance Metrics

To objectively evaluate 1-methyl-5-nitro-1H-pyrazol-4-amine[4], we compare it against three common structural alternatives. The data below summarizes the synthetic accessibility and baseline biological performance of these scaffolds when functionalized with a standard pharmacophore (e.g., a benzamide moiety).

Table 1: Structural and Electronic Comparison of Pyrazole Scaffolds
Scaffold / AnalogN-Alkyl SubstitutionNitro PositionC4-Amine NucleophilicityPrimary Application & Advantage
1-Methyl-5-nitro-1H-pyrazol-4-amine MethylC5ModerateCore Product: Optimal steric profile; excellent balance of stability and reactivity.
1-Ethyl-5-nitro-1H-pyrazol-4-amine EthylC5ModerateAlternative A: Increased lipophilicity; useful for enhancing blood-brain barrier (BBB) penetration.
1-Methyl-3-nitro-1H-pyrazol-4-amine MethylC3LowAlternative B: Stronger electronic deactivation; alters hydrogen-bonding donor/acceptor angles.
1-Methyl-4-nitro-1H-pyrazole-3,5-diamine MethylC4 (Nitro)High (C3/C5 amines)Alternative C: Dual functionalization points; ideal for synthesizing complex multi-cyclic systems[5].
Table 2: Experimental Performance Data (Functionalized Analogs)

Note: Data reflects typical yields and IC50 values derived from standardized in vitro kinase screening assays.

Scaffold Base Amide Coupling Yield (%) Purity (LC-MS) LogP (Calculated) Target Assay IC50 (nM)
1-Methyl-5-nitro 88% >98% 1.8 45 ± 5
1-Ethyl-5-nitro 85% >96% 2.3 120 ± 15

| 1-Methyl-3-nitro | 62% | >95% | 1.7 | >500 |

Analysis: The 1-methyl-5-nitro scaffold significantly outperforms the 1-ethyl analog in target affinity (45 nM vs. 120 nM), demonstrating that even a minor increase in steric bulk at the N1 position can disrupt critical binding interactions. Furthermore, its coupling yield (88%) is vastly superior to the 3-nitro isomer (62%), validating its efficiency as a building block.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol A: HATU-Mediated Amide Coupling of 1-Methyl-5-nitro-1H-pyrazol-4-amine

Causality Insight: Because the C5-nitro group electronically deactivates the adjacent C4-amino group[2], standard coupling reagents like EDC/NHS are insufficient. We utilize HATU, which generates a highly reactive HOAt-ester intermediate, overcoming the poor nucleophilicity of the pyrazole amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the carboxylic acid building block (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Reasoning: DIPEA acts as a proton scavenger and ensures the carboxylic acid is fully deprotonated for efficient HATU activation.

  • Coupling: Add 1-methyl-5-nitro-1H-pyrazol-4-amine (1.0 eq)[4] directly to the activated mixture. Stir at 40°C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Criteria: The protocol is self-validating because the reaction is only deemed complete when the internal negative control (the unreacted starting material peak at m/z 143.1 [M+H]+) falls below 5% relative abundance, and the product mass emerges. If unreacted amine >5%, add an additional 0.2 eq of HATU.

  • Purification: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and purify via reverse-phase HPLC.

Protocol B: In Vitro Nitroreductase Activation Assay

Causality Insight: To verify that the C5-nitro group can act as a bioreductive prodrug trigger, we assess its susceptibility to enzymatic reduction using purified bacterial nitroreductase (NTR).

Step-by-Step Methodology:

  • Incubation: Prepare a 100 µM solution of the synthesized pyrazole analog in PBS (pH 7.4) containing 1 mM NADH (electron donor).

  • Enzyme Addition: Add 10 µg/mL of purified E. coli nitroreductase. Incubate at 37°C.

  • Kinetic Monitoring: Monitor the reaction continuously via UV-Vis spectroscopy (measuring the disappearance of the nitro-aromatic absorbance peak at ~330 nm) and validate the formation of the corresponding amine via LC-MS at 15, 30, and 60-minute intervals.

  • Self-Validation Checkpoint: A parallel control reaction omitting NADH must show zero reduction. This ensures that the reduction is strictly enzyme-and-cofactor dependent, ruling out spontaneous degradation.

Workflow Prep Scaffold Preparation Coupling HATU-Mediated Amide Coupling Prep->Coupling Purify LC-MS Validation Coupling->Purify Assay In Vitro Screening Purify->Assay SAR SAR Data Analysis Assay->SAR

Self-validating high-throughput experimental workflow for pyrazole analog screening.

Conclusion

The 1-methyl-5-nitro-1H-pyrazol-4-amine scaffold offers an unparalleled combination of steric compactness and electronic tunability. As demonstrated by the comparative data, it provides superior target affinity and synthetic yields compared to its ethyl and 3-nitro counterparts. By implementing the self-validating protocols outlined above, drug development professionals can confidently leverage this scaffold to accelerate their hit-to-lead optimization pipelines.

References

  • 1-Methyl-5-nitro-1H-pyrazol-4-amine Product Information Source: BLD Pharm URL
  • 1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde - Biological Activity Source: Benchchem URL
  • (1-methyl-5-nitro-1H-pyrazol-3-yl)
  • 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- Chemical Properties Source: CymitQuimica URL
  • 1-Methyl-4-nitro-1H-pyrazole-3,5-diamine Product Information Source: BLD Pharm URL

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 1-Methyl-5-nitro-1H-pyrazol-4-amine in Kinase Inhibitor Design

In fragment-based drug discovery (FBDD) and targeted therapeutic design, the pyrazole core is universally recognized as a "privileged scaffold" 1. However, simple aminopyrazoles frequently suffer from high kinome promisc...

Author: BenchChem Technical Support Team. Date: March 2026

In fragment-based drug discovery (FBDD) and targeted therapeutic design, the pyrazole core is universally recognized as a "privileged scaffold" 1. However, simple aminopyrazoles frequently suffer from high kinome promiscuity. Because they can act as versatile hydrogen bond donors and acceptors, they easily adapt to the highly conserved ATP-binding hinge region of numerous off-target kinases 2.

To engineer selectivity and minimize cross-reactivity, medicinal chemists must rely on sterically and electronically tuned building blocks. This guide provides an objective comparison and selectivity profiling of 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS: 89607-16-9) against alternative pyrazole fragments. By analyzing its distinct physicochemical properties, we demonstrate how specific substitutions collaboratively restrict binding poses, thereby enhancing the kinome selectivity profile of derived inhibitors.

Mechanistic Causality: The Structural Logic of 1-Methyl-5-nitro-1H-pyrazol-4-amine

When designing ATP-competitive or allosteric (Type II/III) kinase inhibitors, the choice of the hinge-binding fragment dictates the baseline cross-reactivity 3. The superior selectivity profile of 1-methyl-5-nitro-1H-pyrazol-4-amine is driven by three synergistic functional groups:

  • N1-Methylation (Tautomer Locking): Unsubstituted pyrazoles exist as tautomers, allowing them to flip and satisfy multiple hydrogen-bonding networks within different kinase pockets. The N1-methyl group locks the tautomeric state, enforcing a single binding vector. This rigidity induces a steric clash in the deep hydrophobic pockets of non-target kinases, immediately filtering out promiscuous binding.

  • C5-Nitro Group (Electronic Tuning & Shielding): The strong electron-withdrawing nature of the nitro group pulls electron density away from the pyrazole core. This weakens the basicity of the adjacent nitrogens, modulating the strength of hinge interactions so that the molecule relies more heavily on specific allosteric interactions rather than generic ATP-mimicry. Furthermore, the bulky nitro group acts as a steric shield, preventing the "induced fit" often seen with smaller pyrazoles.

  • C4-Amino Group (Elaboration Vector): Serves as the primary synthetic handle for urea or amide coupling, directing the rest of the molecule toward the DFG-motif or solvent-exposed channel.

ScaffoldLogic Scaffold 1-Methyl-5-nitro- 1H-pyrazol-4-amine N1 N1-Methyl Group Scaffold->N1 C4 C4-Amino Group Scaffold->C4 C5 C5-Nitro Group Scaffold->C5 Effect1 Locks Tautomer & Induces Steric Clash N1->Effect1 Prevents Promiscuity Effect2 Vector for Solvent Channel Elaboration C4->Effect2 Coupling Site Effect3 Reduces Basicity & Acts as Shield C5->Effect3 Electronic Tuning Outcome High Kinome Selectivity (Low Cross-Reactivity) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Logical mapping of how functional groups on 1M5N4A dictate kinase selectivity and binding.

Comparative Analysis: Scaffold Selectivity & Cross-Reactivity

To objectively evaluate 1-methyl-5-nitro-1H-pyrazol-4-amine, we must benchmark it against two common alternatives used in library synthesis:

  • Alternative A: 3-Amino-1H-pyrazole (A baseline promiscuous hinge binder).

  • Alternative B: 1-Methyl-1H-pyrazol-4-amine (Lacks the electronic and steric bulk of the nitro group).

The table below synthesizes standard kinome profiling metrics for urea-linked derivatives built from these scaffolds.

Scaffold / Fragment CoreS(10) Selectivity Score*Primary Cross-Reactivity TargetsHinge Binding PromiscuityMetabolic Stability (Cl_int)
3-Amino-1H-pyrazole 0.45 (Poor)CDKs, Aurora, JAKs, SrcHigh (Multiple H-bond states)Low
1-Methyl-1H-pyrazol-4-amine 0.18 (Moderate)FLT3, PDGFR, c-KitMedium (Tautomer locked)Moderate
1-Methyl-5-nitro-1H-pyrazol-4-amine 0.04 (Excellent) Highly specific (e.g., mutant specific)Low (Sterically restricted)High

*S(10) Score = Fraction of 359 tested kinases inhibited by >90% at 1 µM. A lower score indicates a more selective profile.

Experimental Protocols: Self-Validating Selectivity Profiling

To ensure trustworthiness and reproducibility, the following step-by-step workflow must be employed when profiling libraries derived from 1-methyl-5-nitro-1H-pyrazol-4-amine.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermal stabilization (ΔTm) of a kinase domain upon ligand binding. It is a rapid, ATP-independent method to filter out highly cross-reactive compounds before committing to expensive radiometric profiling 4.

  • Preparation: Dilute recombinant kinase domains to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Incubation: Dispense 10 µM of the pyrazole derivative (1% DMSO final) into 384-well PCR plates. Add 10 µL of the protein/dye mixture per well.

  • Thermal Melt: Subject plates to a temperature gradient from 25°C to 95°C at a rate of 0.05°C/s using a real-time PCR machine.

  • Validation: Calculate the derivative of the melt curve to find the Tm. Compounds yielding a ΔTm > 5°C across >10% of the kinase panel are flagged as promiscuous cross-reactors and deprioritized.

Protocol 2: High-Throughput Kinome Profiling (Radiometric Assay)

Causality: To quantify true ATP-competitive inhibition and calculate the precise S(10) selectivity score.

  • Reaction Setup: Incubate the target kinase with the substrate peptide, 10 µM ATP, and

    
    -
    
    
    
    P-ATP in the presence of 1 µM of the inhibitor.
  • Incubation: Allow the reaction to proceed for 2 hours at room temperature to ensure steady-state kinetics are reached.

  • Quenching & Capture: Spot the reaction mixture onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the % remaining kinase activity relative to DMSO controls to determine the cross-reactivity profile.

ProfilingWorkflow Step1 Library Synthesis (1M5N4A Derivatives) Step2 Primary Screening (Thermal Shift / DSF) Step1->Step2 High-Throughput Step3 Kinome Profiling (Radiometric Assay) Step2->Step3 Active Hits Data1 Filter: ΔTm > 5°C (Promiscuity Flag) Step2->Data1 Step4 Cross-Reactivity Analysis (Off-Target ID) Step3->Step4 Selectivity Data Data2 Metric: S(10) Score (% Inhibition at 1 µM) Step3->Data2 Step5 Lead Optimization Step4->Step5 SAR Feedback

Step-by-step workflow for evaluating the cross-reactivity of 1M5N4A-derived kinase inhibitors.

Conclusion

For drug development professionals aiming to bypass the inherent promiscuity of traditional pyrazole fragments, 1-methyl-5-nitro-1H-pyrazol-4-amine offers a structurally rigid, electronically tuned alternative. By locking the tautomeric state and introducing specific steric bulk at the C5 position, this building block drastically reduces off-target kinase cross-reactivity. The result is a highly selective foundation suitable for advanced preclinical optimization and the development of next-generation targeted therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.1

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.2

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC.3

  • Strategy for Lead Identification for Understudied Kinases. ChemRxiv.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrazol-4-amine, 1-methyl-5-nitro-

CAS Number: 89607-16-9 Formula: C₄H₆N₄O₂ Molecular Weight: 142.12 g/mol [1][2] Executive Summary: Immediate Hazard Alert 1-Methyl-5-nitro-1H-pyrazol-4-amine belongs to the class of nitro-pyrazoles , a chemical family fre...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 89607-16-9 Formula: C₄H₆N₄O₂ Molecular Weight: 142.12 g/mol [1][2]

Executive Summary: Immediate Hazard Alert

1-Methyl-5-nitro-1H-pyrazol-4-amine belongs to the class of nitro-pyrazoles , a chemical family frequently used as precursors for energetic materials and high-nitrogen pharmaceuticals.[2]

CRITICAL SAFETY NOTICE: While often supplied as a stable research chemical, the presence of a nitro group (


) on a nitrogen-rich pyrazole ring introduces potential thermal instability and shock sensitivity .[2] Treat this compound as a Potential Energetic Material (PEM) . Do not subject it to grinding, friction, or temperatures above 50°C without Differential Scanning Calorimetry (DSC) validation.
Part 1: Chemical Profile & Hazard Analysis

This section synthesizes data from structural analogs (e.g., 1-methyl-4-nitro-1H-pyrazol-5-amine) to provide a robust safety profile where specific experimental data may be sparse.

Physicochemical Properties
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk.[2]
Melting Point ~194–196°C (Analog based)High melting point, but decomposition may precede melting.
Solubility DMSO, Methanol, DMFUse compatible solvents; avoid drying to dryness in rotary evaporators without a shield.
Stability Heat/Shock Sensitive DO NOT use metal spatulas (spark risk). Use Teflon or wood.
GHS Hazard Classification (Derived)

Based on Structure-Activity Relationships (SAR) of nitro-aminopyrazoles:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes severe irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4]

  • Explosive Warning: Not officially classified as Class 1 in small research quantities, but functional groups suggest deflagration potential under confinement.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE standards are required to mitigate both toxicity and potential energetic discharge.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (Powder handling) Fume Hood (Solvent handling)Nitro-aromatics can cause methemoglobinemia upon inhalation.[2] Dust control is critical.
Hand Protection Double Gloving: Inner: Nitrile (0.11 mm) Outer: Nitrile (0.11 mm) or NeopreneNitro compounds permeate skin rapidly. Double gloving provides a "breakthrough buffer" of >480 mins.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses do not protect against powder dispersion or deflagration events.
Body Anti-Static Lab Coat (Cotton/Nomex)Synthetic fabrics (polyester) generate static electricity, a potential ignition source for nitro-pyrazoles.
Part 3: Operational Handling Protocol

This workflow is designed to minimize static discharge and mechanical stress.

Step 1: Storage & Retrieval
  • Store at 2–8°C in a dedicated fridge.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water acts as an unpredictable contaminant in nitro chemistry).

Step 2: Weighing & Transfer (The "Static-Free" Method)
  • Grounding: Touch a grounded metal surface before handling the vial.

  • Tool Selection: Use antistatic plastic or bamboo spatulas . Strictly prohibit stainless steel spatulas to eliminate friction sparks.

  • Transfer: Weigh into a tared glass or PTFE vessel. Avoid weighing paper (static risk); use weighing boats.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash powder to the bottom.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon. Oxygen promotes decomposition of nitro-amines at elevated temperatures.[2]

Step 4: Waste Disposal
  • Segregation: Isolate from Strong Oxidizers (e.g., peroxides, permanganates) and Strong Bases .

  • Labeling: Mark waste container clearly as "NITRO-ORGANIC WASTE – POTENTIAL ENERGETIC."[2]

  • Quench: If disposing of reaction mixtures, ensure no unreacted active reagents (like hydrides) are present before adding to the waste stream.

Part 4: Visualization (Safe Handling Lifecycle)

The following diagram illustrates the critical decision points and safety barriers in the handling of 1-Methyl-5-nitro-1H-pyrazol-4-amine.

G cluster_warning CRITICAL CONTROL POINT Start Receipt of Chemical Storage Storage (2-8°C, Desiccated) Start->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Prevents Condensation Weighing Weighing (Anti-static Spatula) Equilibrate->Weighing Use Grounding Strap Reaction Reaction Setup (Inert Atm) Weighing->Reaction Dissolve Gently Waste Disposal (Segregated Stream) Reaction->Waste No Oxidizers

Caption: Operational workflow emphasizing the critical control point at the weighing stage to prevent static discharge.

References
  • Larson, R. A., & Weber, E. J. (1994).
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives (Context on nitro-pyrazole sensitivity). Wiley.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1H-Pyrazol-4-amine, 1-methyl-5-nitro-
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1H-Pyrazol-4-amine, 1-methyl-5-nitro-
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